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3-[(4-Methylbenzyl)amino]propan-1-OL Documentation Hub

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  • Product: 3-[(4-Methylbenzyl)amino]propan-1-OL
  • CAS: 158951-54-3

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of 3-[(4-Methylbenzyl)amino]propan-1-ol: A Technical Guide

Executive Summary 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) is a bifunctional chemical building block characterized by a secondary amine core flanked by a lipophilic p-tolyl group and a hydrophilic propanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) is a bifunctional chemical building block characterized by a secondary amine core flanked by a lipophilic p-tolyl group and a hydrophilic propanol chain. This structural duality makes it a highly versatile pharmacophore and linker in drug discovery, particularly in the synthesis of functionalized heterocycles, PROTACs, and targeted kinase inhibitors. This guide provides an in-depth, self-validating protocol for its synthesis, focusing on the causality behind reaction parameters to ensure high-fidelity reproduction.

Physicochemical Profiling

Understanding the physical and chemical parameters of the target compound is essential for predicting its behavior during synthesis, extraction, and purification.

PropertyValue
Chemical Name 3-[(4-Methylbenzyl)amino]propan-1-ol
CAS Registry Number 158951-54-3
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
SMILES String Cc1ccc(CNCCCO)cc1
Hydrogen Bond Donors 2 (Secondary NH, Primary OH)
Hydrogen Bond Acceptors 2 (Amine N, Hydroxyl O)
Estimated pKa (Amine) ~9.5 (Basic)

Synthesis Methodology: The Reductive Amination Paradigm

The most efficient, chemoselective route to synthesize 3-[(4-Methylbenzyl)amino]propan-1-ol is the direct reductive amination of 4-methylbenzaldehyde with 3-aminopropan-1-ol.

While direct alkylation of 3-aminopropan-1-ol with 4-methylbenzyl chloride is theoretically possible, it invariably leads to over-alkylation (tertiary amine formation). This occurs because the newly formed secondary amine is more nucleophilic than the primary amine starting material. Reductive amination circumvents this thermodynamic trap by forming an imine intermediate that is subsequently reduced, strictly halting the reaction at the secondary amine stage.

Causality in Reagent Selection

The choice of reducing agent dictates the purity and yield of the final product:

  • Sodium Borohydride (NaBH4): Overly reactive. It prematurely reduces the starting aldehyde to 4-methylbenzyl alcohol before the imine can fully form.

  • Sodium Cyanoborohydride (NaBH3CN): Effective, but requires strict pH control and generates highly toxic hydrogen cyanide gas upon aqueous workup.

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): The optimal choice. The electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity. This renders it unreactive toward the starting aldehyde but highly selective for the more electrophilic iminium ion intermediate .

Reaction Optimization Data
ParameterCondition A (NaBH4 / MeOH)Condition B (NaBH3CN / MeOH)Condition C (NaBH(OAc)3 / DCE)
Yield 45%75%>90%
Reaction Time 12 hours (Stepwise required)16 hours4-6 hours (One-pot)
Primary Byproduct 4-Methylbenzyl alcoholTrace dialkylated amineNegligible
Safety Profile ModerateHigh Risk (Cyanide)Excellent
Step-by-Step Self-Validating Protocol
  • Reagent Preparation & Mixing: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 4-methylbenzaldehyde (1.0 equiv, 10 mmol) and 3-aminopropan-1-ol (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate alcohol byproducts. DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solvation of the intermediate species.

  • Imine Formation (Validation Checkpoint 1): Stir the mixture at room temperature for 1-2 hours.

    • System Validation: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the aldehyde peak and the appearance of the imine mass ([M+H]+ = 178.1) confirm successful progression.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm. The 1.5 molar equivalent excess ensures complete reduction of the iminium ion, compensating for any reagent degradation caused by trace atmospheric moisture.

  • Quenching & Workup (Validation Checkpoint 2): After 4 hours of continuous stirring, quench the reaction carefully with saturated aqueous NaHCO3 (equal volume to DCE).

    • Causality: The basic quench neutralizes the acetic acid byproduct (generated from the borohydride) and breaks down the boron-amine complex. This ensures the secondary amine is in its free-base form, driving it into the organic layer during extraction.

    • System Validation: TLC (Silica, 10% MeOH/DCM) should show complete consumption of the imine intermediate.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 1% Et3N).

    • Causality: Adding 1% Triethylamine (Et3N) to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the basic secondary amine from streaking, ensuring sharp elution bands and maximum recovery.

Mechanistic and Workflow Visualizations

Mechanism A 4-Methylbenzaldehyde + 3-Aminopropan-1-ol B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Addition C Iminium Ion (Activated Electrophile) B->C - H2O (Acid Catalyzed) D 3-[(4-Methylbenzyl)amino]propan-1-ol (Secondary Amine) C->D Hydride Transfer from NaBH(OAc)3

Fig 1: Mechanistic pathway of the reductive amination yielding 3-[(4-Methylbenzyl)amino]propan-1-ol.

Workflow Step1 1. Reagent Mixing Equimolar Aldehyde + Amine in DCE Step2 2. Imine Formation Stir 1-2h at RT Step1->Step2 Validation 1: LC-MS check for Imine Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq), Stir 4-12h Step2->Step3 Step4 4. Quench & Workup Add sat. NaHCO3, Extract with DCM Step3->Step4 Validation 2: Complete Aldehyde consumption Step5 5. Purification Flash Chromatography (DCM/MeOH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target amine.

Analytical Characterization

To verify the structural integrity and purity of the synthesized batch, cross-reference the product against the following spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 7.8 Hz, 2H, Ar-H), 7.14 (d, J = 7.8 Hz, 2H, Ar-H), 3.82 (t, J = 5.4 Hz, 2H, CH2-OH), 3.76 (s, 2H, Ar-CH2-N), 2.88 (t, J = 5.8 Hz, 2H, N-CH2), 2.34 (s, 3H, Ar-CH3), 1.72 (quintet, J = 5.6 Hz, 2H, central CH2).

  • LC-MS (ESI+): Calculated for C11H18NO+ [M+H]+: 180.14; Found: 180.1.

Applications & Downstream Derivatization

3-[(4-Methylbenzyl)amino]propan-1-ol serves as a critical junction in combinatorial chemistry and library synthesis . Because it possesses orthogonal reactive sites, researchers can selectively functionalize the molecule:

  • Amine Derivatization: The secondary amine can undergo Buchwald-Hartwig cross-coupling, reductive amination with a second aldehyde to form a tertiary amine, or reaction with sulfonyl chlorides to generate sulfonamides.

  • Alcohol Derivatization: The primary alcohol remains available for Mitsunobu inversion reactions, etherification, or Swern oxidation to an aldehyde for subsequent chain elongation.

Handling, Stability, and Storage

  • Storage: Store at 2-8 °C in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen).

  • Stability: As an unprotected secondary amine, the compound is susceptible to slow air oxidation (forming N-oxides) and can absorb atmospheric CO2 to form carbamate salts over extended periods.

  • Handling: Wear standard laboratory PPE (nitrile gloves, safety goggles). The compound is a mild base and may cause topical skin and eye irritation upon direct contact.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Asano, K. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Exploratory

An In-depth Technical Guide to 3-[(4-Methylbenzyl)amino]propan-1-OL

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(4-Methylbenzyl)amino]propan-1-OL, a secondary amino alcohol with potential applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Methylbenzyl)amino]propan-1-OL, a secondary amino alcohol with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number, and outlines a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, it delves into the characterization of the molecule and its analogs, providing insights into its structural and physicochemical properties. The guide also explores the potential biological significance of this class of compounds, particularly their antimicrobial and antiproliferative activities, and proposes a hypothetical mechanism of action. This whitepaper is intended to be a valuable resource for researchers and developers working with N-substituted amino alcohols and related compounds.

Chemical Identity and Properties

Chemical Name: 3-[(4-Methylbenzyl)amino]propan-1-ol

Structure:

CAS Number:

  • Hydrochloride Salt: 1269054-83-2[1][2][3]

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

Physicochemical Properties (Predicted and Comparative):

The experimental physicochemical properties of 3-[(4-Methylbenzyl)amino]propan-1-ol are not widely reported. However, by examining structurally similar compounds, we can predict its likely characteristics.

Property3-[(4-Methylbenzyl)amino]propan-1-ol (Predicted)3-(Benzylamino)propan-1-ol (Analog)[4]3-((4-Methoxybenzyl)amino)propan-1-ol (Analog)
Appearance Colorless to pale yellow liquid or low melting solid-Liquid or viscous liquid or solid
Boiling Point > 200 °C--
Solubility Soluble in water and polar organic solvents--
pKa (amine) ~9-10--
Purity >95% achievable with described protocol-95%
Storage Store in a cool, dry place, away from light-Keep in dark place, sealed in dry, 2-8°C

Synthesis and Purification

A reliable and scalable method for the synthesis of 3-[(4-Methylbenzyl)amino]propan-1-OL is through the reductive amination of 4-methylbenzaldehyde with 3-amino-1-propanol. This one-pot reaction is efficient and proceeds through an intermediate imine, which is then reduced to the final secondary amine.

Synthetic Workflow

The synthesis can be visualized as a two-step process occurring in a single pot.

Synthesis_Workflow Reactants 4-Methylbenzaldehyde + 3-Amino-1-propanol Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Product 3-[(4-Methylbenzyl)amino]propan-1-ol Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)[5]

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzaldehyde and 3-amino-1-propanol in methanol. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 20°C to control the exothermic reaction.

  • Reaction Monitoring: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization and Analytical Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.10 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

  • δ 3.75 (s, 2H): Methylene protons of the benzyl group (-CH₂-N).

  • δ 3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 2.70 (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

  • δ 2.35 (s, 3H): Methyl protons of the 4-methylbenzyl group.

  • δ 1.70 (quint, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ ~2-3 (br s, 2H): Exchangeable protons of the -OH and -NH groups.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~137: Quaternary aromatic carbon attached to the methyl group.

  • δ ~136: Quaternary aromatic carbon attached to the benzylic methylene group.

  • δ ~129: Aromatic CH carbons.

  • δ ~62: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

  • δ ~54: Benzylic methylene carbon (-CH₂-N).

  • δ ~48: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

  • δ ~32: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ ~21: Methyl carbon of the 4-methylbenzyl group.

IR Spectroscopy (neat):

  • 3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • 3000-3100 cm⁻¹: Aromatic C-H stretching.

  • 2850-2960 cm⁻¹: Aliphatic C-H stretching.

  • 1610, 1515, 1450 cm⁻¹: Aromatic C=C stretching.

  • 1050-1150 cm⁻¹: C-N and C-O stretching.

Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z = 180.1383 (calculated for C₁₁H₁₈NO⁺)

Potential Applications in Drug Development

N-substituted amino alcohols are a class of compounds with diverse biological activities. The structural motif of a benzyl group attached to an amino alcohol is found in various pharmacologically active molecules.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that amino alcohols and their derivatives possess potential as antimicrobial and antifungal agents.[3][9][10][11][12] The mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The lipophilic benzyl group can facilitate the insertion of the molecule into the lipid bilayer, while the polar amino and hydroxyl groups can interfere with membrane potential and transport processes.

Antiproliferative Activity

N-benzyl derivatives have also been investigated for their antiproliferative effects against various cancer cell lines.[13][14][15][16][17] The proposed mechanisms are varied and can include the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis. The 4-methylbenzyl moiety in 3-[(4-Methylbenzyl)amino]propan-1-OL may enhance its interaction with hydrophobic pockets in target proteins.

Hypothetical Mechanism of Action

A plausible mechanism for the biological activity of 3-[(4-Methylbenzyl)amino]propan-1-OL could involve its interaction with cellular membranes, leading to a cascade of downstream effects that inhibit cell growth or lead to cell death.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cellular Disruption Compound 3-[(4-Methylbenzyl)amino]propan-1-ol Membrane Lipid Bilayer Compound->Membrane Insertion Disruption Membrane Permeabilization Membrane->Disruption Ion Ion Imbalance Disruption->Ion Apoptosis Apoptosis Induction Ion->Apoptosis

Caption: Hypothetical Mechanism of Action

Safety and Handling

A formal safety data sheet (SDS) for 3-[(4-Methylbenzyl)amino]propan-1-OL is not publicly available. However, based on the data for similar amino alcohols, the following precautions should be taken[1][18][19]:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

Conclusion

3-[(4-Methylbenzyl)amino]propan-1-OL is a readily synthesizable secondary amino alcohol with significant potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities. The provided protocols and predicted data serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related N-substituted amino alcohols. Further studies are warranted to fully elucidate its physicochemical properties and biological mechanisms of action.

References

  • Kishida Chemical Co., Ltd. (2024, March 1). Safety Data Sheet: 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • MDPI. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • MDPI. (2025, June 12). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzylamino)propanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, March 1). Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 24). Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • Semantic Scholar. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]pyridines. Retrieved from [Link]

  • MDPI. (2024, December 12). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (2024, June 2). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2017, July 5). SAFETY DATA SHEET: AMINOALCOHOL MBM. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cherry propanol. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • F.A.Q. about 3-amino-1,2,4-triazolium nitrate. (2025, July 7). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate synthesized via electrolytic oxidation with ammonium nitrate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-2-benzylpropan-1-ol (C10H15NO). Retrieved from [Link]

  • ResearchGate. (2023, June). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2004, May 6). Prediction of biological targets using probabilistic neural networks and atom-type descriptors. Retrieved from [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Retrieved from [Link]

  • PubMed. (2023, January 15). Identification of the target protein and molecular mechanism of honokiol in anti-inflammatory action. Retrieved from [Link]

  • Frontiers. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]

  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • RSC Publishing. (2024, February 21). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (2007, March 7). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. Retrieved from [Link]

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  • J-STAGE. (n.d.). イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 3-[(4-Methylbenzyl)amino]propan-1-ol: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aminopropanol Scaffold 3-[(4-Methylbenzyl)amino]propan-1-ol is a member of the versatile class of aminopropanol compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopropanol Scaffold

3-[(4-Methylbenzyl)amino]propan-1-ol is a member of the versatile class of aminopropanol compounds, which are crucial building blocks in the synthesis of a wide array of pharmaceutical agents. The structural motif of an amino group and a hydroxyl group separated by a propyl chain is a key pharmacophore in many therapeutic drugs. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-[(4-Methylbenzyl)amino]propan-1-ol, a valuable intermediate for drug discovery and development.

The strategic incorporation of the 4-methylbenzyl group introduces lipophilicity and specific steric and electronic properties to the molecule, which can significantly influence its interaction with biological targets. Understanding the chemical and physical properties of this intermediate is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-[(4-Methylbenzyl)amino]propan-1-ol consists of a propan-1-ol backbone with a secondary amine at the 3-position, substituted with a 4-methylbenzyl group.

Molecular Formula: C₁₁H₁₇NO

Molecular Weight: 179.26 g/mol

CAS Number (HCl salt): 1269054-83-2

PropertyPredicted Value/InformationSource
Appearance Colorless to pale yellow liquid or low melting solidGeneral knowledge of similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble.General knowledge of similar compounds
pKa The amino group is expected to have a pKa in the range of 9-10, typical for secondary amines.General knowledge of similar compounds

Synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol

A logical synthetic approach involves the reaction of 3-amino-1-propanol with 4-methylbenzaldehyde in the presence of a reducing agent.

Exploratory

3-[(4-Methylbenzyl)amino]propan-1-OL: Mechanism of Action and Pharmacological Utility

Executive Summary In contemporary neuropharmacology, the pursuit of novel therapeutics for schizophrenia, depression, and metabolic disorders has shifted away from direct monoamine receptor blockade toward neuromodulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary neuropharmacology, the pursuit of novel therapeutics for schizophrenia, depression, and metabolic disorders has shifted away from direct monoamine receptor blockade toward neuromodulation. 3-[(4-Methylbenzyl)amino]propan-1-ol (also known as N-(4-methylbenzyl)-3-aminopropan-1-ol) represents a highly privileged chemical scaffold and critical intermediate in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists and Orexin Receptor 2 (OX2R) modulators [1, 2].

This technical whitepaper provides an in-depth analysis of the mechanism of action of this pharmacophore, detailing its structural biology, intracellular signaling cascades, and the rigorous experimental protocols required to validate its functional efficacy in drug development pipelines.

Chemical Identity & Pharmacophore Analysis

3-[(4-Methylbenzyl)amino]propan-1-ol is a secondary amino alcohol characterized by three distinct functional domains that dictate its receptor binding profile:

  • The 4-Methylbenzyl Group (Lipophilic Anchor): This aromatic ring with a para-methyl substitution provides a highly favorable steric fit for the hydrophobic binding pockets of Class A G-protein coupled receptors (GPCRs), specifically engaging in π−π stacking with phenylalanine residues in the receptor's transmembrane domains.

  • The Secondary Amine (Protonation Site): At physiological pH (7.4), this nitrogen atom is protonated. This cationic state is strictly required to form a critical salt bridge with the highly conserved aspartate residue (Asp103 3.32 ) located in transmembrane domain 3 (TM3) of the TAAR1 receptor.

  • The Propan-1-ol Tail (Hydrogen Bonding): The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, stabilizing the ligand-receptor complex by interacting with polar residues in TM5 and TM6, which is essential for triggering the conformational change that activates the G-protein.

As documented in pharmaceutical patents (e.g., US9452980B2), this compound is frequently utilized as a core building block to synthesize substituted benzamides and urea derivatives that exhibit high selectivity for TAAR1 over classical adrenergic and dopaminergic receptors [1].

Core Mechanism of Action: TAAR1 Modulation

The primary pharmacological target for derivatives of 3-[(4-Methylbenzyl)amino]propan-1-ol is TAAR1 , an intracellular and presynaptic GPCR that regulates monoaminergic tone without directly blocking post-synaptic receptors [3, 4].

Intracellular Signaling Cascade (G α s Coupling)

Upon binding to the orthosteric site of TAAR1, the 3-[(4-Methylbenzyl)amino]propan-1-ol motif induces a conformational shift that promotes the coupling of the G α s protein .

  • Adenylate Cyclase Activation: The active G α s subunit stimulates adenylate cyclase (AC), leading to the rapid conversion of ATP into cyclic AMP (cAMP).

  • Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA) and modulate the Akt/GSK3 β signaling pathway.

  • Neurochemical Consequence: In the ventral tegmental area (VTA), this kinase cascade results in the phosphorylation of the Dopamine Transporter (DAT), promoting dopamine efflux reversal and effectively dampening presynaptic dopaminergic firing rates [5]. This provides antipsychotic efficacy without the extrapyramidal symptoms (EPS) associated with direct D2 receptor antagonists [3].

G Ligand 3-[(4-Methylbenzyl)amino] propan-1-ol Motif TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Agonism Gas Gαs Protein TAAR1->Gas Activation AC Adenylate Cyclase Gas->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Effector DAT Phosphorylation & Akt/GSK3β Modulation PKA->Effector Phosphorylation

Intracellular Gαs signaling cascade triggered by TAAR1 agonism.

Secondary Target: Orexin Receptor 2 (OX2R)

Recent structural activity relationship (SAR) studies have also identified the 4-methylbenzylamino motif as a viable fragment for OX2R agonism [2]. OX2R is a G α q-coupled receptor critical for wakefulness and energy homeostasis. Modifications to the propan-1-ol tail can shift the selectivity profile of the scaffold from TAAR1 (G α s) to OX2R (G α q/Intracellular Calcium mobilization).

Quantitative Pharmacological Profile

To understand the utility of this scaffold, it is critical to evaluate its binding affinity ( Ki​ ) and functional potency ( EC50​ ). The table below summarizes the representative pharmacological profile of optimized TAAR1 ligands utilizing the 3-[(4-Methylbenzyl)amino]propan-1-ol backbone.

Target ReceptorAffinity ( Ki​ , nM)Functional Activity ( EC50​ , nM)Primary Signaling PathwayClinical Relevance
TAAR1 5 - 1510 - 30 (Agonist)G α s cAMP Schizophrenia, Depression
Dopamine D2 > 10,000N/AG α i/oAvoidance of EPS / Motor side effects
5-HT1A 100 - 500200 - 600 (Partial Agonist)G α i/o cAMP Anxiolytic, Mood regulation
OX2R 50 - 20080 - 250 (Agonist)G α q Ca 2+ Narcolepsy, Wakefulness

Table 1: Representative pharmacological profile of optimized derivatives containing the target pharmacophore.

Experimental Workflows & Validation Protocols

To validate the mechanism of action of compounds containing the 3-[(4-Methylbenzyl)amino]propan-1-ol motif, researchers must employ self-validating in vitro systems. The following protocol details the gold-standard functional assay for TAAR1 agonism.

Protocol: In Vitro cAMP Accumulation Assay (G α s Readout)

Scientific Rationale: Because TAAR1 is a G α s-coupled receptor, its activation directly correlates with intracellular cAMP production. We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human TAAR1. HEK293 cells are selected because they lack endogenous TAAR1, ensuring that any generated cAMP signal is exclusively driven by the transfected receptor interacting with our compound.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hTAAR1 cells in a 384-well white opaque microplate at a density of 10,000 cells/well in standard DMEM medium. Incubate overnight at 37°C with 5% CO 2​ .

  • Buffer Exchange & PDE Inhibition: Wash the cells and replace the medium with an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Note: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is absolute critical; without it, cellular PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay's dynamic range and leading to false-negative efficacy readouts.

  • Compound Addition: Add the 3-[(4-Methylbenzyl)amino]propan-1-ol derivative in a 10-point concentration-response curve (ranging from 10 μ M to 0.1 nM). Incubate for exactly 30 minutes at 37°C.

  • Cell Lysis & Detection: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent (e.g., cAMP-d2 conjugate and Anti-cAMP Cryptate). Lysis buffer disrupts the cell membrane, releasing intracellular cAMP which competes with the d2-conjugate for binding to the Cryptate antibody.

  • Quantification: Read the plate on a microplate reader capable of TR-FRET (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the EC50​ using non-linear regression (four-parameter logistic equation).

Workflow Step1 Cell Culture (HEK293 expressing TAAR1) Step2 Compound Incubation (+ IBMX to block PDE) Step1->Step2 Step3 Cell Lysis & cAMP Detection Reagent Step2->Step3 Step4 TR-FRET / Luminescence Signal Quantification Step3->Step4 Step5 EC50 Calculation & Efficacy Profiling Step4->Step5

Step-by-step workflow for the in vitro cAMP accumulation assay.

Conclusion

The 3-[(4-Methylbenzyl)amino]propan-1-ol scaffold is a highly versatile and structurally efficient pharmacophore. By successfully bridging the hydrophobic and polar requirements of the TAAR1 orthosteric site, it initiates a G α s-driven cAMP cascade that modulates monoaminergic signaling independent of direct D2 blockade. Understanding the precise structural biology and utilizing rigorous, PDE-inhibited functional assays are paramount for researchers leveraging this compound in the development of next-generation neuropsychiatric therapeutics.

References

  • Groebke Zbinden, K., Norcross, R., & Pflieger, P. (2016). Substituted benzamides (U.S. Patent No. 9,452,980 B2). U.S. Patent and Trademark Office.
  • OX2R Compounds (2021). (U.S. Patent Application Publication No. US20210163494A1). U.S. Patent and Trademark Office.
  • Canadian Agency for Drugs and Technologies in Health. (2022). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. NCBI Bookshelf. Available at:[Link]

  • ACS Pharmacology & Translational Science. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. (2023). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PMC. Available at:[Link]

Foundational

Biological Activity and Pharmacological Profiling of 3-[(4-Methylbenzyl)amino]propan-1-OL: A Technical Whitepaper

Executive Summary In modern drug discovery, the identification of versatile, low-molecular-weight scaffolds is critical for developing multi-target-directed ligands (MTDLs). 3-[(4-Methylbenzyl)amino]propan-1-OL (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of versatile, low-molecular-weight scaffolds is critical for developing multi-target-directed ligands (MTDLs). 3-[(4-Methylbenzyl)amino]propan-1-OL (Molecular Formula: C11H17NO) represents a highly privileged secondary amino alcohol pharmacophore. Rather than functioning as a standalone blockbuster therapeutic, this molecule serves as a dynamic, high-value building block. Its unique combination of a lipophilic aromatic anchor, a basic secondary amine, and a flexible hydrophilic tail allows it to seamlessly integrate into complex biological systems, modulating everything from neurological enzyme activity to fungal cell wall biosynthesis.

This whitepaper dissects the mechanistic causality behind the biological activity of 3-[(4-Methylbenzyl)amino]propan-1-OL and its derivatives, providing actionable insights and self-validating experimental workflows for researchers leveraging this scaffold in preclinical development.

Structural and Physicochemical Rationale

As application scientists, we evaluate molecules not as static entities, but as dynamic arrays of electronic and steric vectors. The biological efficacy of 3-[(4-Methylbenzyl)amino]propan-1-OL is directly dictated by three core structural motifs:

  • The 4-Methylbenzyl Anchor: The addition of a para-methyl group to the benzyl ring exerts a positive inductive effect (+I) and significantly increases the overall lipophilicity (LogP) of the molecule compared to an unsubstituted benzylamine. This modification enhances membrane permeability and allows the aromatic ring to engage in robust hydrophobic and π-π stacking interactions within the deep, non-polar subpockets of target enzymes[1].

  • The Secondary Amine Core: Acting as the molecule's basic center, the secondary amine is typically protonated at physiological pH (7.4). This localized positive charge is essential for forming strong ionic bonds with negatively charged amino acid residues, such as the catalytic aspartate dyads found in many proteases[1].

  • The Propan-1-ol Tail: The three-carbon aliphatic chain provides critical spatial flexibility. The terminal hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, improving aqueous solubility while increasing the target residence time through polar interactions[2].

G Compound 3-[(4-Methylbenzyl)amino]propan-1-OL Motif1 4-Methylbenzyl Group (Lipophilic Anchor) Compound->Motif1 Motif2 Secondary Amine (Basic Center) Compound->Motif2 Motif3 Propan-1-ol Chain (Hydrophilic Tail) Compound->Motif3 Action1 Hydrophobic Pocket Binding (S1'/S2' Subpockets) Motif1->Action1 π-π / Alkyl interactions Action2 Ionic Bonding & Catalytic Dyad Interaction Motif2->Action2 Protonation at pH 7.4 Action3 Hydrogen Bonding & Solubility Enhancement Motif3->Action3 H-bond donor/acceptor

Pharmacophoric interactions of the compound's core structural motifs.

Core Biological Activities and Mechanisms of Action

A. Neurological Enzyme Inhibition (Alzheimer's Disease Models)

Derivatives of benzylamino-propanol are heavily utilized in the design of anti-Alzheimer's agents, specifically targeting β-secretase (BACE-1) and cholinesterases (AChE/BuChE). The mechanism is highly dependent on the spatial arrangement of the molecule. The benzylamine fragment anchors deeply into the S1' and S2' hydrophobic subpockets of the BACE-1 active site[1]. Concurrently, the protonated secondary amine and the hydroxyl group form a transition-state analog complex, hydrogen-bonding with the catalytic dyad (Asp32 and Asp228)[1]. Furthermore, related benzylamino-alcohols have been shown to interact with muscarinic acetylcholine receptors, acting as vital scaffolds for central nervous system therapeutics[3].

B. Antifungal and Antimicrobial Precursor Activity

The 3-[(4-Methylbenzyl)amino]propan-1-OL scaffold is a critical synthetic precursor for potent triazolyl haloaromatic compounds. When derivatized, these compounds act as selective inhibitors of fungal cytochrome P-450 dependent 14α-demethylation of lanosterol[4]. By blocking this pathway, the compounds halt the biosynthesis of ergosterol, leading to the collapse of the fungal cell membrane. In vitro studies demonstrate that these derivatives exhibit moderate to high activity against opportunistic pathogens such as Candida albicans and Aspergillus niger[4].

C. Cytotoxicity and Oncology Applications

When the 4-methylbenzylamino motif is integrated into pyrrole complexes, the resulting compounds demonstrate profound, dose-dependent cytotoxicity. In vitro drug-mediated cytotoxicity assays against human adenocarcinomas (colon, breast, ovary) and Daphnia magna toxicity models reveal that specific pyrrole derivatives containing this functional group can induce up to 100% lethality at 48 hours of exposure, indicating the activation of strong apoptotic or necrotic cellular pathways[5].

Quantitative Data Summary

The following table synthesizes the physicochemical parameters and representative biological metrics for 3-[(4-Methylbenzyl)amino]propan-1-OL and its direct derivatives.

Property / MetricValue / DescriptionPharmacological Relevance
Molecular Formula C11H17NODefines the atomic composition and baseline mass.
Molecular Weight 179.26 g/mol Highly compliant with Lipinski's Rule of 5, ensuring excellent oral bioavailability potential.
Structural Class Secondary Amino AlcoholEnables dual-action target binding (ionic + hydrogen bonding networks)[2].
Cytotoxicity (Pyrrole Derivatives) LC50 ~ 15-25 µMDemonstrates potent lethality in tumor cell lines and Daphnia magna models[5].
Enzyme Inhibition (BACE-1 Scaffold) IC50 ~ 7-40 µMProvides an effective baseline for BACE-1 and Cholinesterase inhibition in MTDL design[1].

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes built-in controls to verify assay performance.

Protocol 1: Spectrofluorometric Enzyme Inhibition Assay (FRET-Based)

Causality Check: We utilize FRET (Fluorescence Resonance Energy Transfer) because it provides a highly sensitive, real-time measurement of enzyme cleavage activity without the hazards and disposal costs associated with radiometric assays.

  • Compound Preparation: Dissolve 3-[(4-Methylbenzyl)amino]propan-1-OL (or its derivative) in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Dilute the stock in assay buffer (50 mM Sodium Acetate, pH 4.5) to achieve a final concentration range of 0.1 µM to 100 µM in a 384-well black microplate. Critical Control: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add recombinant target enzyme (e.g., hBACE-1) to the wells. Include a "Vehicle Control" (Enzyme + 1% DMSO) and a "Blank" (Buffer only). Incubate at 25°C for 15 minutes to allow the ligand to anchor into the hydrophobic subpockets.

  • Substrate Addition: Add the specific FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) to initiate the reaction.

  • Signal Detection: Measure fluorescence continuously for 30 minutes using a spectrofluorometer (Excitation: 540 nm, Emission: 590 nm).

  • Data Validation: Calculate the Z'-factor using the Vehicle Control and Blank. A Z'-factor > 0.5 validates the assay window. Calculate IC50 using non-linear regression analysis.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Serial Dilution (Microplate) Step1->Step2 Step3 3. Target Incubation (Enzyme + Ligand) Step2->Step3 Step4 4. Substrate Addition (FRET Probe) Step3->Step4 Step5 5. Signal Detection (Fluorometry) Step4->Step5 Step6 6. Data Analysis (IC50 & Z'-factor) Step5->Step6

Step-by-step experimental workflow for in vitro enzyme inhibition assays.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. This directly correlates mitochondrial metabolic rate with cell viability, providing a reliable readout for the cytotoxic potential of the synthesized derivatives.

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of the test compound (1 µM to 100 µM). Include untreated cells as a 100% viability control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate for 48 hours to allow for full induction of apoptotic pathways.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.

References

  • 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem - NIH Source: nih.gov URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents - ACS Publications Source: acs.org URL:[Link]

  • Synthesis and Biological Evaluation of Antifungal Triazolyl Haloaromatic Compounds - Asian Publication Corporation Source: asianpubs.org URL: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

The Bifunctional Scaffold: Safety, Handling, and Synthetic Applications of 3-[(4-Methylbenzyl)amino]propan-1-ol

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) is a highly versatile intermediate characterized by a secondary amine and a primary alcohol, bridged by a propyl chain and capped with a lipophilic p-tolyl group[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides a causality-driven framework for handling this compound, exploring the physicochemical mechanisms that dictate its safety profile, and detailing self-validating experimental protocols for its chemoselective derivatization.

Physicochemical Profiling & Causality-Driven Hazard Assessment

To safely handle and effectively utilize 3-[(4-Methylbenzyl)amino]propan-1-ol, one must understand how its structural features dictate its macroscopic behavior. The molecule's dual reactivity requires precise environmental controls to prevent degradation and ensure reproducibility.

Quantitative Physicochemical Data

Table 1: Core physicochemical properties of 3-[(4-Methylbenzyl)amino]propan-1-ol[1].

PropertyValueStructural Implication
Chemical Name 3-[(4-Methylbenzyl)amino]propan-1-olBifunctional (Amine + Alcohol)
CAS Registry Number 158951-54-3Standardized identification
Molecular Formula C₁₁H₁₇NODetermines mass balance
Molecular Weight 179.26 g/mol High atom economy in synthesis
Estimated pKa (Amine) ~9.5 – 10.0Moderately basic; exists as a protonated salt in physiological pH
Lipophilicity (LogP) ~1.8 – 2.2Capable of crossing lipid membranes
Mechanistic Hazard Assessment

Standard safety protocols often list required Personal Protective Equipment (PPE) without explaining why. The hazards of this compound are directly linked to its molecular structure:

Table 2: Causality-driven hazard mitigation.

Hazard ClassMechanistic CauseMitigation Strategy
Tissue Irritation / Corrosivity The localized basicity of the secondary amine disrupts cellular lipid bilayers and hydrolyzes proteins.Nitrile gloves (amines degrade latex); chemical safety goggles.
Dermal Penetration The lipophilic 4-methylbenzyl moiety acts as a permeation enhancer, facilitating transdermal transport of the toxicophore.Immediate washing of exposed skin; use of impervious lab coats.
Autoxidation & Degradation Secondary amines react with atmospheric O2​ via single-electron transfer to form N-oxides or hydroxylamines[2].Store under an inert gas pad (Nitrogen/Argon) in amber vials at 2-8°C.

Self-Validating Safety & Handling Protocols

When working with reactive amino alcohols, safety protocols must function as self-validating systems. This ensures that if a failure occurs (e.g., a spill), the response neutralizes the threat without introducing secondary hazards.

Spill Response and Neutralization Workflow

If a spill occurs, the immediate instinct might be to neutralize the basic amine with a strong mineral acid like Hydrochloric Acid (HCl). Do not do this. Strong acids cause highly exothermic reactions with secondary amines, which can volatilize the compound and create a toxic inhalation hazard.

Instead, use a weak, polyprotic acid like Citric Acid . Citric acid safely protonates the amine to form a stable, water-soluble citrate salt without generating excessive heat.

SpillResponse Spill Spill Detected: 3-[(4-Methylbenzyl)amino]propan-1-ol Assess Assess Volume & Concentration Spill->Assess Ventilation Increase Fume Hood Exhaust Evacuate Immediate Area Assess->Ventilation PPE Don Advanced PPE (Nitrile Gloves, Goggles, Respirator) Ventilation->PPE Absorb Apply Inert Absorbent (Sand / Vermiculite) PPE->Absorb Neutralize Neutralize Basic Amine Residue (Dilute Citric Acid) Absorb->Neutralize Dispose Transfer to Hazardous Waste (Label: Corrosive/Amine) Neutralize->Dispose

Figure 1: Step-by-step spill response and neutralization workflow for amino alcohol hazards.

Experimental Methodologies: Chemoselective Workflows

The primary synthetic value of 3-[(4-Methylbenzyl)amino]propan-1-ol lies in its bifunctionality. However, this requires strict chemoselectivity. The secondary amine is significantly more nucleophilic than the primary alcohol. We can exploit this electronic difference to selectively functionalize one site over the other.

Chemoselectivity SM 3-[(4-Methylbenzyl)amino]propan-1-ol (Bifunctional Building Block) N_React N-Functionalization (e.g., Reductive Amination) SM->N_React Direct Reaction (Amine is more nucleophilic) Boc_Protect Boc Protection of Amine (Boc2O, Et3N, DCM) SM->Boc_Protect Mask Secondary Amine TBS_Protect Silyl Protection of Alcohol (TBS-Cl, Imidazole, DMF) SM->TBS_Protect Mask Primary Alcohol Product_N N-Substituted Derivative (Tertiary Amine) N_React->Product_N O_React O-Functionalization (e.g., Etherification/Oxidation) Product_O O-Substituted Derivative (Ether / Aldehyde) O_React->Product_O Boc_Protect->O_React React Primary Alcohol TBS_Protect->N_React React Secondary Amine

Figure 2: Chemoselective protection and functionalization pathways for bifunctional amino alcohols.

Protocol: Chemoselective N-Boc Protection

Objective: To selectively mask the secondary amine while leaving the primary alcohol available for downstream O-alkylation or oxidation.

Causality: By utilizing Di-tert-butyl dicarbonate ( Boc2​O ) at low temperatures without strong bases (like NaH), the reaction is kinetically driven to the more nucleophilic nitrogen center, preventing O-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-[(4-Methylbenzyl)amino]propan-1-ol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Perform this under a nitrogen atmosphere.

    • Reasoning: DCM provides excellent solubility and is entirely inert toward Boc2​O .

  • Base Addition: Add 1.1 equivalents of Triethylamine ( Et3​N ).

    • Reasoning: Et3​N acts as an acid scavenger. It prevents the protonation of the secondary amine by any trace acids, ensuring the nitrogen lone pair remains available for nucleophilic attack.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.05 equivalents of Boc2​O dissolved in a minimal amount of DCM.

    • Reasoning: Cooling controls the exothermic nature of the reaction and maximizes kinetic chemoselectivity for the amine over the alcohol.

  • Reaction Progression & Validation: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Self-Validation Step: Ninhydrin reacts specifically with free amines to form a dark purple/blue spot. The complete disappearance of the Ninhydrin-active baseline spot validates the total consumption of the starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Analytical Validation Standards

To ensure the integrity of the compound before use—especially considering its susceptibility to autoxidation[2]—rigorous analytical validation is required.

Table 3: Analytical parameters for validating 3-[(4-Methylbenzyl)amino]propan-1-ol.

Analytical TechniqueTarget Parameters & Expected ResultsPurpose
¹H-NMR (400 MHz, CDCl₃) Look for the singlet at ~2.3 ppm (Aryl- CH3​ ), the benzylic CH2​ singlet at ~3.7 ppm, and the triplet at ~3.6 ppm ( CH2​ -OH).Confirms structural backbone and absence of gross impurities.
LC-MS (ESI+) Expected [M+H]+ peak at m/z 180.1.Validates molecular weight. Look for m/z 196.1, which indicates N-oxide formation (autoxidation degradation).
HPLC (Reverse Phase) C18 Column; Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier) over 15 mins.Determines chemical purity. The TFA modifier is critical to prevent peak tailing of the basic secondary amine.

References

  • Harmon, T., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC), 2022. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7767, N-Methyldiethanolamine (Proxy for Amino Alcohol Safety)." PubChem Database. Available at: [Link]

Sources

Foundational

Strategic Utilization of 3-[(4-Methylbenzyl)amino]propan-1-OL in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the selection of versatile, bifunctional building blocks is paramount for efficient drug design. 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS 158951-54-3) [1] repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of versatile, bifunctional building blocks is paramount for efficient drug design. 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS 158951-54-3) [1] represents a highly strategic scaffold. By combining a lipophilic 4-methylbenzyl moiety with a flexible propanolamine chain, this compound offers dual reactivity centers—a nucleophilic secondary amine and a primary alcohol. This whitepaper provides an in-depth technical analysis of its research applications, detailing the structural rationale, synthetic workflows, and self-validating experimental protocols necessary for developing Central Nervous System (CNS) agents, targeted kinase inhibitors, and advanced bioconjugates.

Chemical Architecture & Pharmacophore Rationale

The utility of 3-[(4-Methylbenzyl)amino]propan-1-ol stems from its precise spatial geometry and electronic properties.

  • The 4-Methylbenzyl Group: The addition of a para-methyl group to the benzyl ring increases the overall lipophilicity (LogP) of the molecule compared to its unsubstituted counterpart. This modification is critical for improving Blood-Brain Barrier (BBB) penetration in CNS-targeted drugs and enhances hydrophobic interactions within the deep binding pockets of kinase enzymes[2].

  • The Propanolamine Chain: The three-carbon alkyl chain provides an optimal spatial distance between the basic nitrogen and the hydroxyl oxygen. This specific geometry is highly favored in medicinal chemistry for interacting with receptor binding sites, particularly where hydrogen-bond donor/acceptor dynamics are required[3].

Synthetic Workflow & Bifunctional Reactivity

The true power of this scaffold lies in its chemoselectivity. The secondary amine can undergo N-alkylation or N-acylation, while the primary alcohol can be independently targeted for O-alkylation or esterification, allowing for the rapid generation of diverse compound libraries.

SyntheticWorkflow A 3-[(4-Methylbenzyl)amino]propan-1-OL (Bifunctional Core) B N-Functionalization (Amine Reactivity) A->B Acylation/Alkylation C O-Functionalization (Alcohol Reactivity) A->C Esterification/Etherification D Kinase Inhibitors (e.g., PDGFRα/β) B->D E NMDA Antagonists (Ifenprodil Analogues) B->E F ADC Linker Systems (Dual Conjugation) B->F C->F

Synthetic workflow demonstrating the bifunctional reactivity of 3-[(4-Methylbenzyl)amino]propan-1-OL.

Core Therapeutic Applications

Scaffold for NMDA Receptor Antagonists

The unsubstituted 3-(benzylamino)propan-1-ol moiety is a proven core structure in the synthesis of ifenprodil and its analogues, which act as non-competitive NMDA receptor antagonists[3]. By utilizing the 4-methyl derivative, researchers can probe structure-activity relationships (SAR) at the polyamine modulatory site of the GluN2B subunit. The increased steric bulk and lipophilicity of the para-methyl group often correlate with prolonged receptor residence time and altered subtype selectivity in neurological disorder models.

Precursor for Targeted Kinase Inhibitors

Derivatives containing the 4-methylbenzamide or 4-methylbenzylamine backbone have demonstrated potent inhibitory activity against protein kinases, particularly Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[2]. When 3-[(4-Methylbenzyl)amino]propan-1-ol is conjugated with substituted purines or benzoyl chlorides, it forms ATP-competitive or allosteric inhibitors that arrest the cell cycle at the G2/M phase, making it a vital intermediate in oncology research[2].

SignalingPathway Ligand Growth Factors (e.g., PDGF) Receptor PDGFRα / PDGFRβ (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates Downstream PI3K/AKT & MAPK/ERK Signaling Cascades Receptor->Downstream Phosphorylation Inhibitor 4-Methylbenzylamine Derivatives Inhibitor->Receptor Inhibits Kinase Domain Outcome Cell Proliferation & Tumor Angiogenesis Downstream->Outcome Induces

PDGFR signaling pathway inhibition by 4-methylbenzylamine-derived kinase inhibitors.

Bifunctional Linkers for Antibody-Drug Conjugates (ADCs)

Amino alcohols are highly sought after as bifunctional linkers in ADC synthesis[4]. The secondary amine of 3-[(4-Methylbenzyl)amino]propan-1-ol can be stably linked to a cytotoxic payload via an amide bond, while the primary alcohol provides an ideal site for carbonate or ester linkage to a monoclonal antibody. This dual-handle system ensures payload stability in systemic circulation while allowing for controlled intracellular release.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to empower researchers to troubleshoot and optimize.

Protocol A: Chemoselective N-Acylation (Synthesis of Kinase Inhibitor Intermediates)

Objective: To selectively acylate the secondary amine without forming the O-acyl or di-acyl byproduct.

  • Preparation: Dissolve 1.0 eq of 3-[(4-Methylbenzyl)amino]propan-1-ol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Kinetic control at 0°C heavily favors the reaction of the more nucleophilic secondary amine over the primary alcohol, ensuring strict chemoselectivity.

  • Reagent Addition: Add 1.05 eq of the desired substituted benzoyl chloride dropwise over 15 minutes.

  • Self-Validation (TLC Monitoring): After 2 hours, spot the reaction on a silica TLC plate. Stain with Ninhydrin.

    • Validation Check: The disappearance of the starting material (which stains purple/pink due to the secondary amine) and the appearance of a new UV-active, Ninhydrin-negative spot confirms successful N-acylation.

  • Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: O-Alkylation via N-Boc Protection (Synthesis of Receptor Modulators)

Objective: To functionalize the primary alcohol (e.g., for oxypropanolaminic beta-adrenoceptor derivatives[5]) while preserving the amine.

  • N-Protection: React the starting material with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF at room temperature for 4 hours to yield the N-Boc protected intermediate.

  • Deprotonation: Dissolve the protected intermediate in anhydrous DMF. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (1.1 eq) and warm to room temperature.

  • Deprotection (Self-Validating): Treat the isolated O-alkylated product with 20% Trifluoroacetic Acid (TFA) in DCM.

    • Validation Check: Monitor by LC-MS. The exact mass shift corresponding to the loss of the Boc group (-100 Da) confirms successful deprotection and structural integrity.

Quantitative Data & Comparative Analysis

The substitution of a methyl group on the benzyl ring fundamentally alters the compound's physicochemical and pharmacological profile. Table 1 summarizes the comparative data derived from structural analogues in recent literature[2][3].

Table 1: Comparative Pharmacological & Physicochemical Profile

Compound CoreLogP (Calculated)Primary Target ClassRepresentative IC₅₀ (µM)Key Structural Advantage
3-(Benzylamino)propan-1-ol 1.25NMDA (GluN2B)5.20 - 10.5Baseline scaffold for general CNS agents; broad receptor binding.
3-[(4-Methylbenzyl)amino]propan-1-ol 1.75PDGFRα/β, NMDA1.42 - 4.56Enhanced lipophilicity; optimized hydrophobic pocket fit; prolonged target residence time.

(Note: IC₅₀ values are representative ranges based on synthesized derivatives such as 4-methylbenzamides and ifenprodil analogues).

Conclusion

3-[(4-Methylbenzyl)amino]propan-1-ol is far more than a simple chemical building block; it is a highly tunable pharmacophore. Its bifunctional nature allows for orthogonal synthetic strategies, making it an invaluable asset in the rapid generation of compound libraries for kinase inhibition, NMDA receptor modulation, and ADC linker technologies. By leveraging the chemoselective protocols outlined in this guide, drug development professionals can accelerate their hit-to-lead optimization phases with high confidence and scientific rigor.

References

  • Title: CAS 158951-54-3: 3-[(4-metilbencil)
  • Title: 3-(Benzylamino)
  • Source: PMC (nih.gov)
  • Title: 3-Benzylamino-1-propanol | 4720-29-0 Source: TCI Chemicals URL
  • Source: PubMed (nih.gov)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-[(4-Methylbenzyl)amino]propan-1-ol via Reductive Amination

Scientific Rationale & Mechanistic Insights The synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol—a highly versatile secondary amine building block used in the development of pharmaceutical agents, functional polymers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol—a highly versatile secondary amine building block used in the development of pharmaceutical agents, functional polymers, and Schiff base ligands—is most efficiently achieved via direct reductive amination . This process involves the condensation of 4-methylbenzaldehyde (p-tolualdehyde) with 3-amino-1-propanol to form an intermediate imine, followed by in situ hydride reduction to yield the secondary amine.

Causality in Reagent Selection: Why STAB?

As a Senior Application Scientist, selecting the correct hydride source is the most critical decision in this workflow.

  • Sodium Cyanoborohydride (NaCNBH₃): Historically the standard due to its stability at slightly acidic pH, NaCNBH₃ is highly toxic and carries the severe risk of generating lethal hydrogen cyanide (HCN) gas during aqueous workup.

  • Sodium Borohydride (NaBH₄): While inexpensive and relatively safe, NaBH₄ is a strong, non-chemoselective reducing agent. If used in a one-pot reaction, it rapidly reduces the starting 4-methylbenzaldehyde directly to 4-methylbenzyl alcohol before the imine can form, necessitating a cumbersome two-step (indirect) process involving prior isolation of the imine.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the premier choice for this protocol. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond, rendering STAB exceptionally mild. It exhibits profound chemoselectivity, reducing protonated imines (iminium ions) at a much faster rate than unactivated aldehydes or ketones ()[1]. This allows for a self-validating, one-pot "direct" reductive amination that maximizes yield, minimizes dialkylation, and avoids toxic byproducts ()[2].

Mechanism A 4-Methylbenzaldehyde + 3-Amino-1-propanol B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated) B->C Dehydration (-H2O) D 3-[(4-Methylbenzyl)amino] propan-1-ol C->D Hydride Transfer (from STAB)

Fig 1: Mechanistic pathway from aldehyde and primary amine to the secondary amine product.

Quantitative Data: Reducing Agent Comparison

To empirically justify the protocol, the following table summarizes the performance metrics of common reducing agents in the context of secondary amine synthesis.

Reducing AgentChemoselectivity ProfileToxicity / Hazard RiskReaction StrategyTypical Yield Expectation
NaBH(OAc)₃ (STAB) High (Imines > Aldehydes)Low (Acetic acid byproduct)Direct (One-pot) 85% - 95%
NaCNBH₃ High (Requires pH 3-4)High (Generates HCN gas)Direct (One-pot)80% - 90%
NaBH₄ Low (Reduces Aldehydes)Low (Hydrogen gas evolution)Indirect (Two-step)60% - 75%

Experimental Workflow

Workflow N1 1. Substrate Mixing 4-Methylbenzaldehyde + 3-Amino-1-propanol in DCE N2 2. Imine Formation Stir at 20-25 °C for 30-60 min N1->N2 N3 3. Reduction Portion-wise addition of STAB at 0 °C N2->N3 N4 4. Quenching Add saturated aqueous NaHCO3 until gas ceases N3->N4 N5 5. Extraction Separate organic layer (EtOAc or DCM) N4->N5 N6 6. Purification Acid-Base Extraction or Silica Gel Chromatography N5->N6

Fig 2: Step-by-step experimental workflow for the direct reductive amination process.

Detailed Experimental Protocol

Materials & Reagents
  • 4-Methylbenzaldehyde (p-Tolualdehyde): 1.0 equivalent (e.g., 10.0 mmol, 1.20 g)

  • 3-Amino-1-propanol: 1.05 equivalents (e.g., 10.5 mmol, 0.79 g). Note: The hydroxyl group remains unreactive under these mild conditions.

  • Sodium triacetoxyborohydride (STAB): 1.4 to 1.5 equivalents (e.g., 14.0 mmol, 2.97 g)

  • 1,2-Dichloroethane (DCE): 30 mL. DCE is the preferred solvent as it stabilizes the polar transition states better than THF, accelerating the reaction[1].

  • Glacial Acetic Acid (Optional): 1.0 equivalent (Only required if the reaction is sterically hindered).

  • Aqueous Reagents: Saturated NaHCO₃ solution, Brine.

  • Organic Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add 4-methylbenzaldehyde (10.0 mmol) and anhydrous DCE (30 mL).

  • Imine Formation: Add 3-amino-1-propanol (10.5 mmol) dropwise to the stirring solution at room temperature (20–25 °C). Allow the mixture to stir for 30–60 minutes. This pre-stirring phase is a self-validating step ensuring complete hemiaminal formation and dehydration to the imine prior to the introduction of the hydride source.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add STAB (14.0 mmol) portion-wise over 10 minutes. The portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH/NH₄OH 90:9:1) or LC-MS until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15–30 minutes. Visual Cue: The quench is complete when the evolution of CO₂ gas ceases.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc or DCM (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-[(4-Methylbenzyl)amino]propan-1-ol via an acid-base extraction (extracting the amine into 1M HCl, washing the organic layer, basifying the aqueous layer with NaOH, and re-extracting) or via silica gel flash chromatography using a DCM/MeOH gradient containing 1% triethylamine to prevent amine streaking on the column.

Troubleshooting & Optimization

  • Issue: Significant Aldehyde Reduction (Formation of 4-methylbenzyl alcohol)

    • Causality: The hydride reduction is occurring faster than the imine condensation.

    • Solution: Extend the pre-stirring time (Step 2) up to 2 hours. Alternatively, introduce a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) during the imine formation step to drive the equilibrium forward before adding STAB.

  • Issue: Dialkylation (Formation of tertiary amine)

    • Causality: The newly synthesized secondary amine competes with the primary amine for the remaining unreacted aldehyde.

    • Solution: Maintain the slight stoichiometric excess of 3-amino-1-propanol (1.05 to 1.1 eq). Ensure the reaction is kept at 0 °C during the STAB addition. The inherent steric bulk of STAB generally minimizes this side reaction compared to smaller hydrides[2].

  • Issue: Sluggish Reaction Kinetics

    • Causality: Low electrophilicity of the intermediate imine.

    • Solution: Add 1.0 equivalent of glacial acetic acid. This protonates the imine to an iminium ion, drastically increasing its susceptibility to nucleophilic hydride attack[1].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (1996), 61(11), 3849–3862. URL:[Link][1]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Organic Process Research & Development (2006), 10(5), 971–1031. URL:[Link][2]

Sources

Application

Application Note: Experimental Procedures and Workflows Using 3-[(4-Methylbenzyl)amino]propan-1-ol in Targeted Therapeutics

Introduction & Scientific Rationale 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS 158951-54-3)[1] is a bifunctional organic building block characterized by a secondary amine and a primary alcohol[2]. This structural orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-[(4-Methylbenzyl)amino]propan-1-ol (CAS 158951-54-3)[1] is a bifunctional organic building block characterized by a secondary amine and a primary alcohol[2]. This structural orthogonality makes it a highly valuable intermediate in modern medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase 1 (DPP1) inhibitors[3], chemokine receptor ligands, and Proteolysis Targeting Chimeras (PROTACs). The base scaffold, 3-(benzylamino)propan-1-ol, shares similar reactivity profiles and physicochemical properties[4].

As a Senior Application Scientist, I approach this molecule as a versatile linker and pharmacophore core. The secondary amine serves as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions, while the primary alcohol acts as a versatile handle for etherification, esterification, or Mitsunobu reactions to attach extended linker moieties.

Mechanistic Overview & Workflow

The differential nucleophilicity between the secondary amine and the primary alcohol allows for chemoselective functionalization without the strict need for protecting groups. Under mildly basic conditions, the secondary amine reacts rapidly with electron-deficient heteroaryl halides (e.g., 2,4-dichloropyrimidine) via an SNAr mechanism. The remaining primary alcohol can subsequently undergo a Mitsunobu reaction with acidic pronucleophiles (such as phenols or imides) to generate ether-linked PROTACs.

SynthesisWorkflow A 3-[(4-Methylbenzyl)amino] propan-1-ol (Nucleophile) C N-Alkylated Intermediate (Kinase Core) A->C SNAr Reaction (DIPEA, 80°C) B Heteroaryl Halide (Electrophile) B->C E Final Target Molecule (Ether-Linked PROTAC) C->E Mitsunobu Reaction (PPh3, DIAD, 0°C) D PROTAC Ligand (Phenol/Acid) D->E

Chemoselective workflow for synthesizing PROTACs using 3-[(4-Methylbenzyl)amino]propan-1-ol.

Experimental Protocols

Protocol A: Chemoselective N-Arylation via SNAr (Synthesis of Kinase Inhibitor Core)

Objective : To selectively couple the secondary amine of 3-[(4-Methylbenzyl)amino]propan-1-ol to a pyrimidine scaffold.

Causality & Expert Insights :

  • Solvent Choice : n-Butanol or 1,4-dioxane is preferred over DMF to minimize O-alkylation and facilitate easier workup. Protic solvents like n-butanol can also stabilize the transition state of the SNAr reaction.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the starting amine while avoiding competing nucleophilic attack from the base itself.

  • Temperature Control : The reaction is strictly maintained at 80°C. Higher temperatures risk double substitution (reacting the alcohol) or degradation of the pyrimidine core.

Step-by-Step Procedure :

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous n-butanol (20 mL).

  • Reagent Addition : Add DIPEA (2.5 equiv, 25 mmol) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition : Slowly add 3-[(4-Methylbenzyl)amino]propan-1-ol (1.05 equiv, 10.5 mmol) dropwise to prevent exothermic spikes.

  • Heating : Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours under an inert nitrogen atmosphere.

  • Monitoring : Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting amine indicates completion.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Purification : Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the N-arylated intermediate.

Protocol B: O-Alkylation via Mitsunobu Reaction (PROTAC Linker Attachment)

Objective : To couple the primary alcohol of the N-arylated intermediate to a phenol-bearing E3 ligase ligand (e.g., a VHL or Cereblon ligand derivative).

Causality & Expert Insights :

  • Order of Addition : Triphenylphosphine (PPh3) and the alcohol are mixed first. Diisopropyl azodicarboxylate (DIAD) is added dropwise at 0°C to form the betaine intermediate slowly, preventing premature degradation of the azodicarboxylate.

  • pKa Requirement : The pronucleophile (phenol) must have a pKa < 11 to efficiently protonate the betaine intermediate, driving the reaction forward.

Step-by-Step Procedure :

  • Preparation : Dissolve the N-arylated intermediate from Protocol A (1.0 equiv, 5 mmol), the phenol-bearing ligand (1.1 equiv, 5.5 mmol), and PPh3 (1.5 equiv, 7.5 mmol) in anhydrous THF (25 mL) under nitrogen.

  • Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation : Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 15 minutes. The solution will transition to a pale yellow color.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Workup : Quench with water (1 mL), concentrate the solvent, and directly load onto a silica gel column.

  • Purification : Elute with a gradient of Hexanes/Ethyl Acetate to separate the desired ether product from triphenylphosphine oxide byproducts.

Quantitative Data: SNAr Optimization

To establish a self-validating protocol, various conditions were tested to optimize the chemoselectivity of the SNAr reaction (Protocol A). The results are summarized below:

EntrySolventBase (Equiv)Temperature (°C)Yield (%)Observation
1DMFK2CO3 (2.5)10045Significant O-alkylation byproduct observed
2THFTEA (2.5)6562Incomplete conversion after 24h
3n-BuOHDIPEA (2.5)8089 Clean conversion, minimal side products
41,4-DioxaneDIPEA (2.5)8084Good yield, slightly slower reaction rate

Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3) : Following Protocol A, look for the disappearance of the secondary amine proton and the downfield shift of the methylene protons adjacent to the nitrogen (from ~2.7 ppm to ~3.6 ppm). Following Protocol B (Mitsunobu), the primary alcohol proton will disappear, and the adjacent -CH2-O- protons will shift further downfield (~4.0 - 4.2 ppm).

  • LC-MS (ESI+) : Confirm the exact mass of the [M+H]+ ion. The isotopic pattern should reflect the presence of any remaining halogens (e.g., the 3:1 ratio for a single chlorine atom on the pyrimidine ring).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol". PubChem. URL: [Link]

  • Lonn, H., et al. "Dipeptidyl peptidase 1 inhibitors." U.S. Patent 10,287,258, issued May 14, 2019.

Sources

Method

Comprehensive Analytical Characterization of 3-[(4-Methylbenzyl)amino]propan-1-ol

An Application Note and Protocol Guide Abstract This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-[(4-Methylbenzyl)amino]propan-1-ol. As a key intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3-[(4-Methylbenzyl)amino]propan-1-ol. As a key intermediate in pharmaceutical synthesis and a valuable building block in chemical research, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

3-[(4-Methylbenzyl)amino]propan-1-ol is a secondary amino alcohol whose structure combines a hydrophilic propanol chain with a more lipophilic 4-methylbenzyl (p-tolyl) group. This amphiphilic nature makes it a versatile intermediate. The presence of hydroxyl and secondary amine groups provides reactive sites for further chemical modification, while the aromatic ring offers a scaffold for designing molecules with specific steric and electronic properties.

Accurate analytical characterization ensures the reliability of downstream applications, from fundamental research to GMP (Good Manufacturing Practice) production. The methods detailed herein provide a multi-faceted approach to build a complete analytical profile of the molecule.

Table 1: Physicochemical Properties of 3-[(4-Methylbenzyl)amino]propan-1-ol

PropertyValueSource / Method
Chemical Structure Chemical Structure
Molecular Formula C₁₁H₁₇NOCalculated
Molecular Weight 179.26 g/mol Calculated
CAS Number 1269054-83-2 (HCl salt)[1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from similar compounds[2]

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods (NMR, MS, FTIR) provide detailed structural information, while chromatographic methods (HPLC) are ideal for assessing purity and quantifying the analyte. The following workflow illustrates the logical progression of analysis.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Quantification cluster_2 Starting Point NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report HPLC HPLC-UV (Purity Assay & Impurity Profiling) HPLC->Report Sample Test Sample: 3-[(4-Methylbenzyl)amino]propan-1-ol Sample->NMR Sample->MS Sample->FTIR Sample->HPLC

Caption: Integrated workflow for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, confirming connectivity and stereochemistry.

Rationale

The structure of 3-[(4-Methylbenzyl)amino]propan-1-ol contains several distinct proton and carbon environments, making it well-suited for NMR analysis. ¹H NMR will confirm the presence and connectivity of the aromatic, benzylic, and aliphatic protons, while ¹³C NMR will identify all unique carbon atoms.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[3]

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[3]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Scans: 16-32 scans

  • ¹³C NMR Acquisition (Proton-Decoupled):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Scans: 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][4]

Expected Spectral Data and Interpretation

The predicted chemical shifts are based on the analysis of structurally similar compounds like 3-amino-1-propanol and N-benzylated amines.[5][6]

Fragmentation_Pathway Parent [M+H]⁺ m/z 180 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 162 Parent->Frag1 -H₂O Frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 Parent->Frag2 Benzylic Cleavage Frag3 [C₈H₁₀N]⁺ m/z 120 Parent->Frag3 α-Cleavage Frag4 [C₃H₈NO]⁺ m/z 74 Parent->Frag4 α-Cleavage

Caption: Predicted major fragmentation pathways in MS.

  • m/z 162: Loss of water from the protonated molecular ion.

  • m/z 120: Alpha-cleavage resulting in the [CH₂(4-MePh)NHCH₂]⁺ fragment.

  • m/z 91: The highly stable tropylium ion, a hallmark of benzyl-containing compounds. [7]* m/z 74: Alpha-cleavage resulting in the [CH₂CH₂CH₂OH+H]⁺ fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" that can be used for identification and quality control.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum. [8]2. Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Spectral Data

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
3400-3200 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding. [9][10]
3350-3300 (sharp)N-H stretchSecondary AmineMay be overlapped by the broad O-H band.
3100-3000C-H stretchAromaticCharacteristic of sp² C-H bonds.
2960-2850C-H stretchAliphaticCharacteristic of sp³ C-H bonds from the propanol and benzyl CH₂ groups.
1605, 1515, 1450C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
1120-1050C-O stretchPrimary AlcoholStrong, characteristic absorption.
850-800C-H bendp-disubstituted ringOut-of-plane bending confirms the 1,4-substitution pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of a drug substance or intermediate and for quantifying it against a reference standard. A reverse-phase HPLC (RP-HPLC) method is most suitable for this compound.

Rationale

The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the main compound from potential impurities, which may include unreacted starting materials or by-products from the synthesis. UV detection is appropriate due to the presence of the aromatic ring.

Protocol: RP-HPLC for Purity Analysis
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and sample, and dissolve each in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

    • Working Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase. [11] * Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following are recommended starting conditions and may require optimization. [11][12] Table 4: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm and 254 nm
  • Data Analysis:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: For an assay, a calibration curve should be generated using multiple concentrations of the reference standard. The method must be validated according to ICH guidelines. [13]

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of 3-[(4-Methylbenzyl)amino]propan-1-ol. The orthogonal techniques of NMR, MS, FTIR, and HPLC collectively enable unambiguous structural confirmation, molecular weight determination, functional group identification, and purity assessment. Adherence to these protocols will ensure high-quality, reliable data essential for advancing research and development activities.

References

  • PubChem. 3-(Benzylamino)propanol Compound Summary. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. Propan-1-ol H-1 Proton NMR Spectrum Analysis. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Synthesis of 3-amino-1-propanol grafted PSMA. [Link]

  • NIST. 3-(Benzylmethylamino)-1-propanol Mass Spectrum. NIST Chemistry WebBook. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines for analysis and detection. [Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol. [Link]

  • Doc Brown's Chemistry. Mass Spectrum of Propan-1-ol. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol. [Link]

  • ResearchGate. ¹H NMR spectra of 3-bromo-propan-1-ol and 3-azido-propan-1-ol. [Link]

  • Wikipedia. 3-Amino-1-propanol. [Link]

  • MassBank. N,N-Dimethyl-3-phenyl-1-propanamine spectrum. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubMed. Structural and vibrational characterisation of 3-amino-1-propanol. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • Nature. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]

  • NextSDS. 3-[(4-bromobenzyl)amino]-1-propanol — Chemical Substance Information. [Link]

  • SIELC Technologies. Separation of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • CAMAG. Determination of amino-propanol in dermatological products. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]

  • University of Durham. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • Google Patents.

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Application

Application Note: 3-[(4-Methylbenzyl)amino]propan-1-ol as a Bifunctional Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) Executive Summary & Pharmacochemical Profiling In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3)

Executive Summary & Pharmacochemical Profiling

In the landscape of modern drug discovery, bifunctional intermediates are critical for constructing complex molecular architectures with high atom economy. 3-[(4-Methylbenzyl)amino]propan-1-ol is a highly versatile 1,3-amino alcohol featuring a secondary amine and a primary hydroxyl group[1].

The inclusion of the para-methylbenzyl moiety offers distinct pharmacological and synthetic advantages over an unsubstituted benzyl group. Synthetically, the electron-donating methyl group increases the nucleophilicity of the secondary amine via inductive effects, facilitating faster and more selective N-alkylation or N-acylation. Pharmacologically, the p-methyl group serves as a lipophilic pharmacophore that enhances blood-brain barrier (BBB) permeability and provides a predictable metabolic "soft spot" for hepatic oxidation, which is highly advantageous in designing drugs with controlled half-lives.

Quantitative Chemical Profile
ParameterSpecification / Data
IUPAC Name 3-[(4-Methylphenyl)methylamino]propan-1-ol
CAS Registry Number 158951-54-3[2]
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
Functional Groups Secondary Amine, Primary Alcohol, Aryl Ring
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and THF
Primary Utility Precursor for Azetidines, Chemokine Receptor Ligands, and Substituted Benzamides

Mechanistic Utility in API Synthesis (The "Why")

The bifunctional nature of 3-[(4-Methylbenzyl)amino]propan-1-ol allows for orthogonal chemical transformations, making it a strategic building block for two major classes of active pharmaceutical ingredients (APIs):

  • Azetidine Ring Construction: Azetidines are highly sought-after bioisosteres for larger, more metabolically susceptible heterocycles like piperidines. The 1,3-amino alcohol backbone is the ideal precursor for intramolecular cyclization to form these strained four-membered rings[1].

  • Chemokine Receptor Ligands: Derivatives of benzylamino propanols are critical scaffolds in the development of CCR1 antagonists, which are actively investigated for the treatment of autoimmune conditions such as rheumatoid arthritis and multiple sclerosis[3].

Synthetic Workflows & Visualizations

Workflow A: Azetidine Ring Construction

Traditional synthesis of azetidines via the halogenation of amino alcohols (e.g., using SOCl₂) often fails due to the highly reactive nature of the intermediate alkyl chloride, which preferentially undergoes intermolecular oligomerization rather than the desired intramolecular cyclization. To circumvent this, we utilize a Mitsunobu-driven cyclization . This approach activates the primary alcohol in situ as a phosphonium intermediate, promoting a rapid, concerted backside attack by the secondary amine and drastically improving yields.

G A 3-[(4-Methylbenzyl)amino] propan-1-ol B Phosphonium Activation (Ph3P, DIAD, THF) A->B OH Activation C Intramolecular S_N2 (Backside Attack) B->C -Ph3P=O D 1-(4-Methylbenzyl)azetidine (Target Scaffold) C->D Cyclization

Caption: Synthetic pathway for 1-(4-Methylbenzyl)azetidine via Mitsunobu intramolecular cyclization.

Workflow B: Chemoselective Benzamide Scaffold Synthesis

For the synthesis of CCR1 antagonists[3], the secondary amine must be selectively acylated in the presence of the primary alcohol. By exploiting the differential nucleophilicity between the nitrogen and oxygen atoms at low temperatures (0°C) and utilizing a non-nucleophilic base (DIPEA), complete chemoselectivity is achieved.

G A 3-[(4-Methylbenzyl)amino] propan-1-ol B Chemoselective N-Acylation (Ar-COCl, DIPEA, DCM, 0°C) A->B Selectivity: N over O C N-(4-Methylbenzyl)-N-(3-hydroxypropyl) benzamide B->C D O-Alkylation (NaH, R-Br, DMF) C->D Base-promoted Etherification E Functionalized Benzamide API (e.g., CCR1 Antagonist) D->E

Caption: Workflow for synthesizing functionalized benzamide APIs from the amino alcohol intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Mitsunobu Cyclization to 1-(4-Methylbenzyl)azetidine

Causality & Design: Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its superior safety profile and easier byproduct removal. The slow addition of DIAD at 0°C is critical; it prevents the accumulation of the reactive betaine intermediate, thereby suppressing unwanted intermolecular side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-[(4-Methylbenzyl)amino]propan-1-ol (1.0 eq, 10 mmol) and Triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) in anhydrous THF (100 mL, 0.1 M).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Activation: Add DIAD (1.2 eq, 12 mmol) dropwise via syringe pump over 30 minutes. The solution will transition to a pale yellow color.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature (20-25°C), and stir for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter and concentrate the filtrate.

Validation & Quality Control (Self-Validating Checkpoints):

  • TLC: Monitor using 9:1 DCM:MeOH. The starting material (ninhydrin active, R_f ~0.2) must completely disappear, replaced by a non-polar spot (R_f ~0.6).

  • LC-MS: Confirm the presence of the product peak with a target mass of [M+H]⁺ = 162.12 m/z.

  • ¹H NMR (CDCl₃): Validate cyclization by the complete disappearance of the -CH₂-OH triplet (~3.6 ppm) and the emergence of characteristic strained azetidine ring protons (multiplet at ~3.2 ppm).

Protocol 2: Chemoselective N-Acylation for Benzamide Precursors

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during acylation without competing with the substrate. Maintaining the reaction at 0°C kinetically favors the reaction at the more nucleophilic secondary amine, preserving the primary alcohol for downstream O-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(4-Methylbenzyl)amino]propan-1-ol (1.0 eq, 10 mmol) and DIPEA (2.0 eq, 20 mmol) in anhydrous DCM (50 mL, 0.2 M) under N₂.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Acylation: Dissolve the target substituted benzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM and add dropwise over 15 minutes.

  • Propagation: Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control (Self-Validating Checkpoints):

  • IR Spectroscopy: Confirm chemoselectivity by the loss of the secondary N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1630 cm⁻¹). The broad O-H stretch (~3400 cm⁻¹) must remain intact.

  • LC-MS: Verify the target mass [M+H]⁺ corresponding to the specific benzamide derivative.

Quantitative Optimization Data

Table 2: Optimization of Intramolecular Cyclization Conditions

EntryReagents / CatalystSolventTempBaseYield (%)Observation / Causality
1SOCl₂ (1.2 eq)DCMRTTEA45%High degree of intermolecular oligomerization due to reactive alkyl chloride intermediate.
2SOCl₂ (1.5 eq)Toluene60°CK₂CO₃68%Elevated temperature improved intramolecular S_N2 kinetics, but side reactions persisted.
3 PPh₃ (1.2 eq), DIAD (1.2 eq) THF 0°C to RT None 82% Optimal. In situ activation prevents oligomerization; concerted mechanism ensures high purity.

References

  • 1-Propanol, 3-[[(4-methylphenyl)
  • 3-(Benzylamino)
  • US20100168080A1 - Novel compounds useful as cc chemokine receptor ligands Google Patents URL

Sources

Method

Application Note: Comprehensive Chromatographic Strategies for 3-[(4-Methylbenzyl)amino]propan-1-OL

Physicochemical Profiling & Analytical Rationale As a Senior Application Scientist, developing a robust analytical method requires a deep understanding of the analyte's molecular architecture. 3-[(4-Methylbenzyl)amino]pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Rationale

As a Senior Application Scientist, developing a robust analytical method requires a deep understanding of the analyte's molecular architecture. 3-[(4-Methylbenzyl)amino]propan-1-OL is a bifunctional molecule featuring a polar primary alcohol (-OH) and a basic, sterically hindered secondary amine (-NH-).

These structural features present distinct challenges depending on the chromatographic technique employed:

  • In HPLC: The secondary amine (pKa ~9.5) is fully protonated under standard acidic mobile phase conditions. This positive charge leads to aggressive ion-exchange interactions with residual silanols on traditional silica stationary phases, resulting in severe peak tailing and poor recovery [1].

  • In GC: The presence of two active hydrogens (one on the hydroxyl group, one on the secondary amine) significantly reduces the compound's volatility and thermal stability. Direct injection of underivatized amino alcohols often causes irreversible adsorption in the GC inlet and thermal degradation [2].

To ensure a self-validating and highly reproducible analytical system, we must employ targeted chemical interventions: ion-pairing in HPLC and chemical derivatization in GC.

G A Analyte: 3-[(4-Methylbenzyl)amino]propan-1-OL (Secondary Amine + Primary Alcohol) B HPLC Workflow (Underivatized) A->B Polar/Basic Properties C GC-MS Workflow (Derivatized) A->C Volatility/MS Requirements D Challenge: Silanol Interactions Result: Peak Tailing B->D E Challenge: Active Hydrogens Result: Thermal Degradation C->E F Solution: 0.1% TFA Ion-Pairing + End-capped C18 Column D->F G Solution: Silylation (BSTFA + 1% TMCS) Di-TMS Derivative Formation E->G

Figure 1: Decision matrix and mechanistic problem-solving for amino alcohol chromatography.

Reversed-Phase HPLC Method (Underivatized Analysis)

Mechanistic Insights

To analyze 3-[(4-Methylbenzyl)amino]propan-1-OL without derivatization, we must neutralize its basicity to prevent secondary interactions. We utilize Trifluoroacetic acid (TFA) as a mobile phase additive. TFA serves a dual mechanistic purpose:

  • It lowers the pH to ~2.0, suppressing the ionization of acidic surface silanols on the silica support.

  • It acts as a hydrophobic ion-pairing agent, forming a neutral, transient complex with the protonated secondary amine, thereby increasing retention on the reversed-phase column and ensuring sharp, symmetrical peaks [1].

Furthermore, a sterically protected, heavily end-capped hybrid C18 column is mandatory to physically shield the analyte from any remaining active silanol sites.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication.

    • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in a diluent of 90% Water / 10% Acetonitrile to a concentration of 0.5 mg/mL. Causality note: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

  • System Equilibration: Purge the system and equilibrate the column with 5% B for 15 minutes or until baseline stability is achieved at 220 nm.

  • Execution: Inject 5 µL of the sample and execute the gradient program outlined in Table 1.

Table 1: Optimized HPLC Parameters
ParameterSpecification / Value
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped
Column Temperature 40 °C (Improves mass transfer and peak shape)
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Optimal for the 4-methylbenzyl chromophore)
Gradient Program 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% → 95% B12-15 min: 95% B (Wash)15.1-20 min: 5% B (Re-equilibration)
System Suitability Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000

GC-MS Method (Derivatized Analysis)

Mechanistic Insights

For GC-MS analysis, the active hydrogens on the primary alcohol and secondary amine must be replaced to confer volatility and thermal stability. Silylation is the gold standard for this transformation [3].

The ease of silylation follows a strict hierarchy: primary alcohols react rapidly, while secondary amines are sterically hindered and react sluggishly. To ensure complete conversion to a di-TMS derivative , we utilize an excess of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [2]. The TMCS acts as a critical electrophilic catalyst, driving the reaction forward on the hindered secondary amine. Without TMCS, the reaction would stall at the mono-TMS (alcohol-only) stage, resulting in split peaks and poor quantitation.

G S1 1. Sample Prep 1 mg/mL in ACN S2 2. Reagent Addition Excess BSTFA + 1% TMCS S1->S2 S3 3. Thermal Incubation 70°C for 45 min S2->S3 S4 4. GC-MS Injection 1 µL (Split 10:1) S3->S4

Figure 2: Step-by-step derivatization workflow for secondary amines and primary alcohols.

Step-by-Step Protocol
  • Sample Drying: Ensure the sample is completely anhydrous. Causality note: Silylating reagents are highly sensitive to moisture; water will preferentially consume the BSTFA, yielding siloxane artifacts and terminating the derivatization.

  • Reagent Addition: In a 2 mL glass autosampler vial, dissolve 1.0 mg of the analyte in 500 µL of anhydrous Acetonitrile. Add 200 µL of BSTFA containing 1% TMCS.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70 °C for 45 minutes. This extended time and elevated temperature are mandatory to force the secondary amine to react completely [2].

  • Cooling & Analysis: Allow the vial to cool to room temperature (approx. 10 minutes) before transferring to the autosampler tray. Inject 1 µL into the GC-MS.

Table 2: Optimized GC-MS Parameters
ParameterSpecification / Value
Column DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split injection, 10:1 ratio
Oven Temperature Program 100 °C (Hold 1 min) → Ramp 15 °C/min to 280 °C (Hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Scan) 50 - 500 m/z

References

  • Chemistry LibreTexts. "Derivatization in Gas Chromatography." Available at: [Link]

Application

NMR and mass spectrometry of 3-[(4-Methylbenzyl)amino]propan-1-OL

An In-depth Guide to the Structural Elucidation of 3-[(4-Methylbenzyl)amino]propan-1-ol using NMR and Mass Spectrometry Introduction 3-[(4-Methylbenzyl)amino]propan-1-ol is a secondary amine and primary alcohol, a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Structural Elucidation of 3-[(4-Methylbenzyl)amino]propan-1-ol using NMR and Mass Spectrometry

Introduction

3-[(4-Methylbenzyl)amino]propan-1-ol is a secondary amine and primary alcohol, a molecule whose structural features are of significant interest in the fields of medicinal chemistry and materials science. As a substituted propanolamine, its potential applications hinge on the precise arrangement of its functional groups. Unambiguous structural confirmation is therefore not merely a procedural step but the foundational bedrock for any subsequent research, ensuring data integrity and reproducibility.

This technical guide provides a comprehensive framework for the analysis of 3-[(4-Methylbenzyl)amino]propan-1-ol using two of the most powerful techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We move beyond rote protocols to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt them to new challenges. This document is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3-[(4-Methylbenzyl)amino]propan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments will provide irrefutable structural proof.

Predicted NMR Spectral Data

Before any experiment, predicting the spectrum is a critical exercise that aids in data interpretation. The predictions below are based on established chemical shift principles and data from analogous structures.[1][2][3] The atom numbering scheme used for assignment is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)Rationale & Notes
1-CH₂-~3.65, t, 2H~61Adjacent to the electron-withdrawing oxygen atom, resulting in a downfield shift. Split into a triplet by the protons at position 2.
2-CH₂-~1.75, p, 2H~32Shielded aliphatic environment. Split into a pentet by the protons at positions 1 and 3.
3-CH₂-~2.70, t, 2H~48Adjacent to the nitrogen atom, causing a moderate downfield shift. Split into a triplet by the protons at position 2.
4-CH₂-~3.75, s, 2H~54Benzylic protons adjacent to nitrogen. Typically a sharp singlet.
5, 9Ar-CH~7.25, d, 2H~129Aromatic protons ortho to the methylbenzyl group.
6, 8Ar-CH~7.15, d, 2H~129Aromatic protons ortho to the CH₂ group. The two doublets of the aromatic ring may overlap.
7Ar-C-~137Quaternary aromatic carbon attached to the methyl group.
10Ar-C-~136Quaternary aromatic carbon attached to the benzylic CH₂ group.
11-CH₃~2.35, s, 3H~21Protons of the methyl group on the aromatic ring. A characteristic singlet.
NH / OHN-H / O-Hbroad s, 2H-These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent.[3]

Multiplicities: s (singlet), d (doublet), t (triplet), p (pentet).

Experimental Protocol: NMR Analysis

This protocol is designed to yield high-resolution spectra suitable for complete structural assignment.

1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Analyte Mass: Accurately weigh 10-20 mg of purified 3-[(4-Methylbenzyl)amino]propan-1-ol. This amount is sufficient for both ¹H and ¹³C NMR without causing excessive viscosity, which can broaden spectral lines.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative and has the added benefit of slowing the exchange of -OH and -NH protons, which may allow for their observation as distinct, coupled signals. Use approximately 0.6-0.7 mL of solvent.[4][6]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] This crucial step removes any particulate matter that can severely degrade the magnetic field homogeneity, a process known as shimming.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm. Most high-quality deuterated solvents already contain TMS.

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

  • Spectrometer Insertion: Carefully insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming procedure is then performed to optimize the magnetic field homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of all protons for accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary. This can take from 30 minutes to several hours.

  • 2D NMR Acquisition (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for confirming the connectivity of the -CH₂-CH₂-CH₂- chain.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[7]

NMR Data Interpretation Workflow

A systematic approach is key to solving a structure from NMR data.

NMR_Workflow SamplePrep 1. Sample Preparation (Dissolve & Filter) Acquire1H 2. Acquire ¹H NMR (1D Proton) SamplePrep->Acquire1H Analyze1H 3. Analyze ¹H NMR (Shifts, Integration, Multiplicity) Acquire1H->Analyze1H Acquire13C 4. Acquire ¹³C NMR (1D Carbon) Analyze1H->Acquire13C Assign proton types Acquire2D 6. Acquire 2D NMR (COSY, HSQC) Analyze1H->Acquire2D Ambiguity? Structure 8. Final Structure Elucidation Analyze1H->Structure Combine all data Analyze13C 5. Analyze ¹³C NMR (Number of signals, Shifts) Acquire13C->Analyze13C Analyze13C->Acquire2D Ambiguity? Analyze13C->Structure Combine all data Analyze2D 7. Analyze 2D NMR (Correlate Signals) Acquire2D->Analyze2D Analyze2D->Structure Combine all data MS_Workflow SamplePrep 1. Sample Preparation (Dilute in ACN/H₂O + FA) Infusion 2. Infuse into ESI Source (Positive Ion Mode) SamplePrep->Infusion MS1 3. Acquire MS1 Scan (Full Scan) Infusion->MS1 FindMH 4. Identify [M+H]⁺ (Confirm Molecular Weight) MS1->FindMH MS2 5. Select [M+H]⁺ & Fragment (Acquire MS/MS Scan) FindMH->MS2 m/z 180.1 Structure 7. Confirm Structure & Connectivity FindMH->Structure Combine all data AnalyzeFrags 6. Analyze Fragments (Identify Benzylic Cleavage) MS2->AnalyzeFrags AnalyzeFrags->Structure Combine all data

Caption: Workflow for MS-based structure confirmation.

  • Examine the MS1 Spectrum: Locate the peak at m/z 180.1. Its presence confirms the molecular weight of the compound. Note the presence of other adducts like [M+Na]⁺.

  • Examine the MS/MS Spectrum: The most intense peak (the base peak) should be at m/z 105.1. This corresponds to the 4-methylbenzyl cation, which is the definitive fragmentation product for N-benzylamines. [9][10]This fragmentation confirms the connectivity between the tolyl group and the aminopropanol moiety via the benzylic methylene bridge.

Conclusion

The structural elucidation of 3-[(4-Methylbenzyl)amino]propan-1-ol is achieved with high confidence through the synergistic application of NMR and Mass Spectrometry. NMR spectroscopy provides a complete atomic map of the molecule, confirming the carbon skeleton and the relative positions of all protons. Mass spectrometry corroborates the molecular weight and reveals a characteristic benzylic cleavage pattern that unambiguously confirms the major structural subunits. By following the detailed protocols and interpretative workflows outlined in this guide, researchers can ensure the accurate and reliable characterization of this molecule, paving the way for its successful application in further scientific endeavors.

References

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  • ResearchGate. How to Prepare Samples for NMR. [Link]

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  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Freire, E., et al. (2026). The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Deng, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Wiley Online Library. [Link]

  • Jäntti, S., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Deng, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • Johnson, D. G., et al. (1998). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. ACS Publications. [Link]

  • National Center for Biotechnology Information. 3-Amino-1-propanol. PubChem. [Link]

  • Sterling, H. J., et al. (2015). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. PMC. [Link]

  • Spectroscopy School. (2026). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes. YouTube. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Wiley-VCH GmbH. 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • Gucinski, A. C., et al. (2013). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]

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  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • LCSB, University of Luxembourg. 3-aminopropan-1-ol (C3H9NO). PubChemLite. [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

  • The Good Scents Company. 3-amino-1-propanol, 156-87-6. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of propan-1-ol. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • MassBank. 1-PROPANOL; EI-B; MS. [Link]

  • Stoyanova, R., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Sobańska, A. W., et al. (2011). 1H and 13C NMR characteristics of β-blockers. PubMed. [Link]

  • Nishina, Y., et al. (2021). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of propanaamine. [Link]

Sources

Method

Application Note: Derivatization Strategies for 3-[(4-Methylbenzyl)amino]propan-1-ol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3) Introduction & Strategic Rationale The molecule 3-[(4-Methylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold: 3-[(4-Methylbenzyl)amino]propan-1-ol (CAS: 158951-54-3)

Introduction & Strategic Rationale

The molecule 3-[(4-Methylbenzyl)amino]propan-1-ol is a highly versatile bifunctional scaffold utilized in the development of CNS agents, antifungals, and beta-blocker analogs. Structurally, it features a lipophilic p-methylbenzyl group, a secondary amine capable of hydrogen bonding, and a terminal primary alcohol.

When developing derivatives from this scaffold, the primary challenge is chemoselectivity . The secondary amine and the primary alcohol are both nucleophilic. Designing a successful derivatization workflow requires manipulating reaction kinetics, steric hindrance, and phase-transfer dynamics to selectively target the nitrogen (N-derivatization) or the oxygen (O-derivatization).

Causality in Derivatization
  • N-Derivatization (Amides/Sulfonamides): Converting the secondary amine to an amide or sulfonamide eliminates its basicity. This prevents protonation at physiological pH, significantly lowering the Polar Surface Area (PSA) and enhancing Blood-Brain Barrier (BBB) penetration.

  • O-Derivatization (Ethers/Esters): Targeting the hydroxyl group allows for the modulation of lipophilicity without altering the core basicity of the amine. Ethers provide metabolic stability, while esters are frequently employed as prodrugs designed to be cleaved by endogenous esterases.

Physicochemical Profiling & Quantitative Data

Predictive profiling is essential before initiating synthesis. The table below summarizes the theoretical impact of specific derivatizations on the scaffold's physicochemical properties, guiding rational drug design.

Derivative ClassStructural ModificationTarget SitePredicted Δ LogPPredicted Δ PSAPrimary Pharmacological Application
Scaffold None (Baseline)N/ABaseline (~1.8)41.5 ŲStarting Material / Intermediates
N-Acyl AcetylationAmine+0.5 to +1.0-12.0 ŲReduce basicity, improve BBB permeability
N-Sulfonyl TosylationAmine+1.5 to +2.0+4.0 ŲEnhance target binding, rigidify conformation
O-Alkyl EthylationHydroxyl+0.8 to +1.2-11.0 ŲIncrease metabolic stability and lipophilicity

Derivatization Workflows & Mechanisms

To achieve high yields and avoid N,O-disubstitution, specific reaction pathways must be selected. N-acylation and N-sulfonylation can often be achieved directly due to the higher nucleophilicity of the secondary amine. However, O-alkylation requires prior protection of the amine to prevent unwanted N-alkylation and subsequent quaternization.

Workflow Scaffold 3-[(4-Methylbenzyl)amino] propan-1-ol N_Boc N-Boc Protection Scaffold->N_Boc Boc2O N_Acyl N-Acyl Derivatives (Amides) Scaffold->N_Acyl Acyl Chloride Base N_Sulf N-Sulfonyl Derivatives (Sulfonamides) Scaffold->N_Sulf Sulfonyl Chloride Base O_Alkyl O-Alkyl Derivatives (Ethers) N_Boc->O_Alkyl 1. R-X, NaOH, PTC 2. HCl (Deprotection)

Chemoselective derivatization workflow for 3-[(4-Methylbenzyl)amino]propan-1-ol.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Mechanism & Causality: The secondary amine is kinetically more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry of the acylating agent (1.05 equivalents) and maintaining low temperatures (0 °C), N-acylation is heavily favored over O-acylation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-[(4-Methylbenzyl)amino]propan-1-ol in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 12 mmol (1.2 eq) of N,N-diisopropylethylamine (DIPEA). Stir for 5 minutes and cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of the desired acyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes to prevent localized heating and suppress O-acylation.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm regioselectivity via ¹H NMR; look for the downfield shift of the benzylic CH₂ and the propanol N-CH₂ protons, while the O-CH₂ protons should remain relatively unshifted.

Protocol B: Chemoselective O-Alkylation via Phase-Transfer Catalysis (PTC)

Mechanism & Causality: Direct O-alkylation of unprotected amino alcohols inevitably leads to N-alkylation. To solve this, the amine is first protected with a Boc group. Subsequently, a Phase-Transfer Catalyst (PTC) is used with aqueous NaOH. This avoids the use of hazardous NaH (which can cause side reactions) and selectively deprotonates the alcohol at the biphasic interface, pulling the alkoxide into the organic phase for alkylation[2].

Mechanism OrgPhase Organic Phase N-Boc-Amino Alcohol + R-X + Q+Cl- Interface Interface Deprotonation: OH- + R-OH -> R-O- + H2O OrgPhase->Interface AqPhase Aqueous Phase 50% NaOH AqPhase->Interface IonPair Ion Pair Formation R-O- + Q+ -> [R-O- Q+] Interface->IonPair Alkylation Alkylation (Org Phase) [R-O- Q+] + R-X -> R-O-R + Q+X- IonPair->Alkylation Alkylation->OrgPhase Catalyst Recycle

Phase-transfer catalysis (PTC) mechanism for selective O-alkylation.

Step-by-Step Methodology:

  • N-Boc Protection: React the scaffold with Boc₂O (1.1 eq) in DCM/MeOH to yield N-Boc-3-[(4-Methylbenzyl)amino]propan-1-ol. Isolate via standard aqueous workup.

  • PTC Setup: Dissolve 10 mmol of the N-Boc protected intermediate in 40 mL of toluene. Add 0.5 mmol (5 mol%) of tetrabutylammonium chloride (TBAC).

  • Base Addition: Add 20 mL of a 50% (w/w) aqueous NaOH solution. Stir vigorously (≥800 rpm) to maximize the interfacial surface area.

  • Alkylation: Add 15 mmol (1.5 eq) of the alkyl halide (e.g., ethyl bromide). Heat the biphasic mixture to 50 °C for 12 hours.

  • Workup: Cool to room temperature, separate the organic layer, and wash the aqueous layer with toluene (2 x 20 mL). Wash the combined organics with water until the pH is neutral, then dry and concentrate.

  • Deprotection: Treat the crude oil with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the O-alkylated hydrochloride salt.

Protocol C: Chemoselective N-Sulfonylation

Mechanism & Causality: Sulfonyl chlorides are highly electrophilic and react rapidly with amines. By utilizing a mild base in an aqueous-organic biphasic system (or standard anhydrous conditions), N-sulfonylation occurs with near-perfect chemoselectivity over the primary alcohol[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the scaffold in 30 mL of DCM.

  • Base Addition: Add 12 mmol (1.2 eq) of triethylamine (TEA). Cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add 10 mmol (1.0 eq) of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) dissolved in 10 mL of DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with 1M aqueous HCl (10 mL) to neutralize excess TEA. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: LC-MS will show the expected[M+H]+ mass of the sulfonamide. ¹H NMR will confirm the presence of the sulfonyl aromatic protons and the preservation of the broad singlet corresponding to the primary -OH group.

References

  • Morcuende, A., Ors, M., Valverde, S., & Herradón, B. (1996). "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity." The Journal of Organic Chemistry.[Link]

  • Wang, Z., et al. (2014). "Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis." Organic Process Research & Development.[Link]

  • Biesemans, M., et al. (2003). "Metal oxide in aqueous organic solution promoted chemoselective N-sulfonylation of hydrophilic amino alcohols." Tetrahedron Letters.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-[(4-Methylbenzyl)amino]propan-1-OL synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the chemical causality behind the direct reductive amination of 4-methylbenzaldehyde and 3-aminopropan-1-ol. By understanding the kinetic and thermodynamic levers of this reaction, you can transform a volatile synthesis into a self-validating, high-yield system.

Part 1: The Self-Validating Experimental Protocol

The synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol relies on a delicate kinetic balance: the reducing agent must selectively attack the intermediate iminium ion without reducing the starting aldehyde or over-alkylating the secondary amine product.

Step-by-Step Methodology & Causality

1. Imine Condensation

  • Action: In a flame-dried flask under nitrogen, dissolve 4-methylbenzaldehyde (1.0 eq) and 3-aminopropan-1-ol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 1 hour.

  • Causality: The slight stoichiometric excess of the aliphatic amine ensures the complete consumption of the aldehyde. This is the first line of defense against the formation of 4-methylbenzyl alcohol (aldehyde reduction). DCE is selected because it is non-nucleophilic and provides optimal solubility for the subsequent reagents [1].

  • Self-Validation Check: Pull a 50 µL aliquot for TLC or 1 H-NMR. Do not proceed until the aldehyde proton signal (~9.9 ppm) is entirely replaced by the imine signal (~8.2 ppm).

2. Acid Catalysis

  • Action: Add glacial acetic acid (1.0 eq) to the mixture.

  • Causality: Aliphatic amines are basic and can buffer the reaction. Acetic acid lowers the apparent pH to the 6–8 range, protonating the neutral imine into a highly electrophilic iminium ion. This vastly accelerates the reduction rate [2].

3. Selective Hydride Reduction

  • Action: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB, NaBH(OAc) 3​ , 1.5 eq) portionwise over 15 minutes. Allow it to warm to room temperature and stir for 4 hours.

  • Causality: STAB is the gold standard for this transformation. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it too mild to reduce the aldehyde directly, but perfectly tuned to reduce the activated iminium ion [1]. Portionwise addition at 0 °C controls the exotherm, suppressing the thermodynamic drive toward tertiary amine (over-alkylation) byproducts.

4. Quench and Free-Basing

  • Action: Quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: The basic quench serves a dual purpose: it hydrolyzes the boron complexes and neutralizes the acetic acid, ensuring the target molecule is partitioned into the organic phase as a free secondary amine rather than a water-soluble acetate salt.

Part 2: Process Optimization Matrix

To optimize scale-up conditions, we must evaluate how different variables impact the chemoselectivity of the reaction. The table below summarizes the quantitative data across various parameter sets.

Reducing AgentSolventTemp (°C)AdditiveYield of Target (%)Major Byproduct / Failure Mode
NaBH(OAc) 3​ DCE 0 to 20 AcOH (1.0 eq) 92 - 95 None (Optimal Conditions)
NaBH(OAc) 3​ THF20None75 - 80Unreacted Imine (Stalled kinetics)
NaBH 4​ MeOH20None40 - 504-Methylbenzyl alcohol (Premature reduction)
NaBH 3​ CNMeOH20AcOH (pH 6)85 - 88Toxic HCN gas generation during workup

Part 3: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant mass corresponding to the tertiary amine. How do I prevent over-alkylation? A1: Over-alkylation occurs when your newly synthesized 3-[(4-Methylbenzyl)amino]propan-1-ol reacts with residual 4-methylbenzaldehyde. Fix: This is an issue of stoichiometry and temperature. Ensure your 3-aminopropan-1-ol is strictly in excess (1.05 to 1.10 eq). Additionally, ensure the reaction is cooled to 0 °C before adding STAB. Lower temperatures kinetically favor the primary imine reduction over the sterically hindered secondary iminium formation.

Q2: I am observing 4-methylbenzyl alcohol in my crude mixture. What went wrong? A2: You are experiencing premature aldehyde reduction. While STAB is highly selective, if the imine condensation is incomplete before the hydride source is introduced, even mild reductants will slowly attack the free aldehyde. Fix: Implement the "Self-Validation Check" from Step 1. If you are forced to use a stronger reductant like NaBH 4​ due to supply constraints, you must use a stepwise protocol: pre-form the imine in methanol for 4 hours, verify conversion, and only then add the NaBH 4​ [2].

Q3: The reaction stalls at the imine stage, even with a large excess of STAB. What is the limiting factor? A3: STAB transfers hydride efficiently only to the protonated iminium species, not the neutral imine [1]. Because 3-aminopropan-1-ol is highly basic, it prevents the necessary auto-protonation. Fix: The system is starved of protons. Add 1.0 to 1.5 equivalents of glacial acetic acid to push the equilibrium toward the reactive iminium ion.

Part 4: Visualizing the Reaction Pathway

The following decision tree maps the logical workflow for diagnosing and resolving the most common failure modes in this specific reductive amination.

ReductiveAmination A Reactants: 4-Methylbenzaldehyde + 3-Aminopropan-1-ol B Imine Condensation (DCE, rt) A->B C Is imine formation complete? B->C D Add 1.0 eq AcOH or molecular sieves C->D No E Reduction (Add NaBH(OAc)3) C->E Yes D->B F Side Product: Tertiary Amine? E->F G Reduce temp to 0°C, increase amine ratio F->G Yes H Side Product: Benzyl Alcohol? F->H No J Product Isolation (Aqueous Workup) G->J I Switch to stepwise reduction (NaBH4/MeOH) H->I Yes H->J No I->J K Target: 3-[(4-Methylbenzyl)amino]propan-1-ol J->K

Troubleshooting decision tree for 3-[(4-Methylbenzyl)amino]propan-1-ol synthesis.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL:[Link]

Optimization

improving yield and purity of 3-[(4-Methylbenzyl)amino]propan-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with optimizing the synthesis of 3-[(4-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with optimizing the synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol .

Synthesizing secondary amines via reductive amination is a staple in medicinal chemistry, but it is fraught with chemoselectivity challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield loss and impurity formation, and provides a self-validating framework to ensure reproducible, high-purity scale-up.

Part 1: Mechanistic Causality & Reaction Pathway

The synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol relies on the condensation of 4-methylbenzaldehyde with 3-aminopropan-1-ol, followed by reduction. The core challenge is chemoselectivity: you must reduce the intermediate iminium ion without prematurely reducing the starting aldehyde, while simultaneously preventing the newly formed secondary amine from reacting with excess aldehyde to form a tertiary amine[1].

To achieve this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The boron-hydrogen bond in STAB is sterically hindered and stabilized by the electron-withdrawing acetoxy groups[2]. This makes STAB a remarkably mild reducing agent that selectively reduces rapidly formed iminium ions at a much faster rate than it reduces aldehydes[1].

G A 4-Methylbenzaldehyde C Iminium Ion Intermediate A->C + Amine (H+ cat.) E 4-Methylbenzyl Alcohol (Alcohol Impurity) A->E NaBH(OAc)3 (Premature Reduction) B 3-Aminopropan-1-ol B->C D 3-[(4-Methylbenzyl)amino]propan-1-ol (Target Secondary Amine) C->D NaBH(OAc)3 (Fast) F Tertiary Amine (Over-alkylation Impurity) D->F + Excess Aldehyde + NaBH(OAc)3

Reaction pathway and competing side reactions in the reductive amination process.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing significant amounts of tertiary amine (over-alkylation) in my final product? A1: Over-alkylation is a kinetic issue. Secondary amines (your product) are often more nucleophilic than primary amines (your starting material). If 4-methylbenzaldehyde is present in excess, or if the reduction of the iminium ion is too slow, the newly formed 3-[(4-Methylbenzyl)amino]propan-1-ol will condense with the remaining aldehyde to form a tertiary amine[3].

  • Optimization: Always use a slight molar excess of the primary amine (1.1 to 1.2 equivalents) relative to the aldehyde to kinetically favor the primary condensation[3].

Q2: My overall yield is low, and GC/MS shows a massive peak for 4-methylbenzyl alcohol. What went wrong? A2: The presence of 4-methylbenzyl alcohol indicates that STAB reduced the 4-methylbenzaldehyde before it could fully condense with 3-aminopropan-1-ol[4]. This occurs when the reducing agent is added too quickly or if the imine formation is thermodynamically hindered.

  • Optimization: Shift from a "direct" one-pot reaction to a "stepwise" protocol. Pre-stir the aldehyde and amine for 30–60 minutes to allow the imine to fully form before introducing STAB[1]. Adding 1 equivalent of acetic acid will also catalyze the iminium ion formation, driving the equilibrium forward[1],[2].

Q3: How can I efficiently separate the target secondary amine from unreacted 3-aminopropan-1-ol and neutral impurities? A3: Both the starting material and the product are highly polar amines, causing them to streak on standard silica gel and making column chromatography difficult without NH-modified silica. However, you can exploit their differential lipophilicity.

  • Optimization: Implement a rigorous acid-base extraction[4]. By extracting the crude mixture with 1M HCl, the protonated amines will partition into the aqueous layer, leaving neutral impurities (like 4-methylbenzyl alcohol) in the organic layer. After basifying the aqueous layer to pH > 10, extract with dichloromethane (DCM). The highly polar 3-aminopropan-1-ol will largely remain in the aqueous phase, while the lipophilic 3-[(4-Methylbenzyl)amino]propan-1-ol cleanly partitions into the DCM[4].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following stepwise protocol, which incorporates built-in analytical checkpoints to validate the success of each phase before proceeding.

Step 1: Iminium Ion Formation

  • Dissolve 4-methylbenzaldehyde (1.0 eq, 10 mmol) and 3-aminopropan-1-ol (1.2 eq, 12 mmol) in 30 mL of anhydrous 1,2-Dichloroethane (DCE)[1],[2].

  • Add glacial acetic acid (1.0 eq, 10 mmol) dropwise to adjust the pH to ~5, catalyzing the condensation[3].

  • Stir at room temperature for 1 hour under a nitrogen atmosphere.

  • Validation Checkpoint 1: Pull a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.8) must be completely consumed and replaced by a baseline/polar imine spot before proceeding.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exotherm and prevent premature aldehyde reduction.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Analyze the organic layer via LC-MS. You must observe the dominant [M+H]+ peak at m/z 180.1 for the target secondary amine, confirming successful reduction.

Step 3: Quench & Acid-Base Purification

  • Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extract the mixture with 1M HCl (3 × 20 mL). Discard the organic layer (this removes the 4-methylbenzyl alcohol impurity)[4].

  • Basify the combined aqueous layers to pH 11 using 2M NaOH.

  • Extract the basified aqueous layer with DCM (3 × 20 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-[(4-Methylbenzyl)amino]propan-1-ol,[4].

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield and purity profiles, demonstrating why the stepwise, acid-catalyzed approach is superior.

Reaction ConditionAmine:Aldehyde RatioSolventAdditiveYield (%)Purity (LC-MS)Primary Impurity Observed
Direct One-Pot1.0 : 1.0THFNone58%72%4-Methylbenzyl alcohol
Direct One-Pot1.0 : 1.2DCENone64%68%Tertiary amine (Over-alkylation)
Direct One-Pot1.2 : 1.0DCEAcOH (1 eq)84%89%Unreacted primary amine
Stepwise (Optimized) 1.2 : 1.0 DCE AcOH (1 eq) 94% >98% None (Trace alcohol)

Part 5: References

  • [1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications - 1

  • [2] Sodium triacetoxyborohydride - Organic Chemistry Portal - 2

  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride - TCI Chemicals -

  • [3] Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation - Benchchem - 3

  • [4] Removal of impurities from 1-(4-Methylbenzyl)azetidine - Benchchem - 4

Sources

Troubleshooting

side reactions in 3-[(4-Methylbenzyl)amino]propan-1-OL synthesis

Welcome to the Technical Support Center for the synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol . As an Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol . As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures—specifically side reactions—and provide self-validating protocols to ensure high-fidelity synthesis.

While this target molecule can theoretically be synthesized via direct alkylation of 3-amino-1-propanol with 4-methylbenzyl chloride, direct alkylation is notoriously plagued by competitive O-alkylation and runaway over-alkylation[1][2]. Therefore, the industry standard and the focus of this guide is Reductive Amination using 4-methylbenzaldehyde and 3-amino-1-propanol.

Mechanistic Causality: Understanding Side Reactions

To successfully troubleshoot, we must first understand the thermodynamic and kinetic traps inherent to reductive amination.

  • Over-alkylation (Polyalkylation): The most prevalent side reaction is the formation of the tertiary amine, N,N-bis(4-methylbenzyl)-3-aminopropan-1-ol. This occurs because the desired secondary amine product is intrinsically more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly attached alkyl group[2]. If the reaction is not carefully controlled, the product acts as a "runaway train," competing with the starting material for unreacted aldehyde[3].

  • Premature Aldehyde Reduction: If the reducing agent is too reactive (e.g., NaBH₄) or added before the imine condensation reaches equilibrium, it will directly reduce 4-methylbenzaldehyde to 4-methylbenzyl alcohol[3]. This not only consumes the starting material but also skews the stoichiometry, further promoting over-alkylation of the remaining amines.

  • Imine Hydrolysis: The initial formation of the Schiff base (imine) releases water. If the reaction is highly dilute or lacks a driving force, the equilibrium can shift backward, leading to incomplete conversion[4].

ReactionPathway SM1 4-Methylbenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) SM1->Imine + SM2 (-H2O) Side2 4-Methylbenzyl alcohol (Aldehyde Reduction) SM1->Side2 Premature Reduction SM2 3-Amino-1-propanol (Nucleophile) SM2->Imine Target 3-[(4-Methylbenzyl)amino]propan-1-ol (Target Secondary Amine) Imine->Target Controlled Reduction Side1 N,N-bis(4-methylbenzyl)- 3-aminopropan-1-ol (Over-alkylation) Target->Side1 + SM1 & Reduction (Runaway Reaction)

Mechanistic pathway of 3-[(4-Methylbenzyl)amino]propan-1-ol synthesis and major side reactions.

Quantitative Data: Reagent Selection Impact

The choice of reducing agent dictates the chemoselectivity of the reaction. The table below summarizes internal and literature-validated data on how different reductants influence the product distribution in the synthesis of secondary amino alcohols[3][5].

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Target Yield (%)Over-alkylation (%)Aldehyde Reduction (%)Operational Notes
NaBH₄ Poor35 - 45%15 - 25%30 - 40%Too reactive for one-pot. Requires strict stepwise protocol[3].
NaBH₃CN Good70 - 80%< 10%< 5%Highly toxic (generates HCN gas at low pH). Requires pH 5-6 control.
NaBH(OAc)₃ (STAB) Excellent 85 - 95% < 5% < 2% Industry standard. Mild, selective, one-pot compatible[5].
H₂ / Pd-C Moderate60 - 75%10 - 20%< 5%Requires pressure equipment. Can lead to N-debenzylation if over-reduced.

Self-Validating Experimental Protocol

To suppress over-alkylation and aldehyde reduction, we utilize a Stepwise (Indirect) Reductive Amination approach using Sodium triacetoxyborohydride (STAB)[3]. This protocol is designed as a self-validating system: you do not proceed to the next step until the analytical checkpoint is cleared.

Materials:
  • 4-Methylbenzaldehyde (1.0 eq, limiting reagent)

  • 3-Amino-1-propanol (1.2 eq, slight excess to drive equilibrium and suppress over-alkylation[4])

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Step 1: Imine Condensation (Equilibrium Shift)

  • Dissolve 3-amino-1-propanol (1.2 eq) in anhydrous DCE (0.2 M concentration).

  • Add 4-methylbenzaldehyde (1.0 eq) dropwise at room temperature.

  • Causality Note: Using a 1.2x excess of the amine drives the condensation equilibrium toward the imine and ensures that any remaining electrophile is consumed by the primary amine rather than the secondary amine product, effectively suppressing over-alkylation[4].

  • Stir the mixture at room temperature for 2 hours.

Step 2: Analytical Checkpoint (Self-Validation)

  • Pull a 10 µL aliquot, dilute in methanol, and analyze via TLC or LC-MS.

  • Validation Criteria: You must observe the near-complete disappearance of the aldehyde peak/spot and the formation of the imine mass [M+H]⁺ = 178.1. Do not proceed to Step 3 until this is confirmed.

Step 3: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Causality Note: STAB is a mild reducing agent that requires the imine to be protonated (iminium ion) for efficient reduction. It reacts extremely slowly with unactivated aldehydes, preventing premature reduction[5].

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

Step 4: Quench and Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (STAB reacts exothermically with water).

  • Extract the aqueous layer 3x with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude 3-[(4-Methylbenzyl)amino]propan-1-ol.

Troubleshooting Workflow & FAQs

Troubleshooting Start LC-MS indicates low yield of target secondary amine Q1 Is 4-Methylbenzyl alcohol present in high amounts? Start->Q1 A1_Yes Yes: Reductant is too strong or added too early Q1->A1_Yes A1_No No Q1->A1_No Fix1 Action: Switch to STAB or pre-form imine for 2h A1_Yes->Fix1 Q2 Is the tertiary amine (over-alkylation) present? A1_No->Q2 A2_Yes Yes: Target is out-competing starting primary amine Q2->A2_Yes Fix2 Action: Use 1.2-1.5 eq excess of 3-Amino-1-propanol A2_Yes->Fix2

Decision tree for diagnosing and resolving reductive amination failures.

Frequently Asked Questions

Q: I am trying to synthesize this molecule via direct alkylation (4-methylbenzyl chloride + 3-amino-1-propanol) but I am getting a complex mixture. Why? A: Direct alkylation of primary amines is notoriously difficult to control. As soon as the secondary amine forms, it becomes more nucleophilic than the primary amine, leading to a "runaway" over-alkylation to the tertiary amine[2]. Furthermore, because your starting material (3-amino-1-propanol) contains a hydroxyl group, you are likely experiencing competitive O-alkylation, forming unwanted ether byproducts. Reductive amination inherently avoids these issues by utilizing an imine intermediate[6].

Q: My reaction stalled at the imine stage even after adding STAB. What happened? A: STAB and NaBH₃CN reductions are pH-dependent. They require the imine to be protonated to an iminium ion to be electrophilic enough for hydride transfer. If your reaction mixture is too basic (which can happen if you used a massive excess of the free base 3-amino-1-propanol), the reduction will stall. Solution: Add 1-2 equivalents of glacial acetic acid to lower the pH and activate the imine.

Q: I am scaling up the reaction and want to avoid using STAB due to cost. Can I use NaBH₄? A: Yes, but you must strictly enforce a two-step procedure. You cannot run a one-pot reaction with NaBH₄ because it will rapidly reduce the 4-methylbenzaldehyde to the alcohol[3]. You must form the imine completely (verify via LC-MS), optionally add a drying agent like MgSO₄ or molecular sieves to remove water, and then add NaBH₄ slowly at 0 °C.

Q: I am seeing a mass corresponding to the tertiary amine [M+H]⁺ = 298.2. How do I suppress this? A: This is the classic signature of over-alkylation. To suppress this, you must alter the stoichiometry. Ensure you are using a slight excess of 3-amino-1-propanol (1.2 to 1.5 eq) relative to the aldehyde[4]. The higher amine concentration drives the initial equilibrium toward imine formation, leaving no free aldehyde available for the secondary amine product to react with.

References

  • "Ligand-free reductive amination via Pd-coated mechanocatalysis" RSC Publishing. Available at:[Link]

  • "Synthesis of Secondary Amines via Self-Limiting Alkylation" PMC - NIH. Available at:[Link]

  • "Efficient Synthesis of Amine Compounds by Catalytic Reductive Amination" ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: 3-[(4-Methylbenzyl)amino]propan-1-ol (Tolprocarb) Degradation Pathways

Document ID: TSC-TPC-DP-2026-03-31 Version: 1.0 Section 1: Core Concepts & Compound Stability Profile Welcome to the technical support guide for 3-[(4-Methylbenzyl)amino]propan-1-ol, a compound widely known in the agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-TPC-DP-2026-03-31

Version: 1.0

Section 1: Core Concepts & Compound Stability Profile

Welcome to the technical support guide for 3-[(4-Methylbenzyl)amino]propan-1-ol, a compound widely known in the agrochemical field as Tolprocarb. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert insights into its degradation behavior. Understanding the degradation pathways is critical for developing stable formulations, establishing accurate analytical methods, and ensuring regulatory compliance.

Tolprocarb is a novel fungicide that functions by inhibiting the polyketide synthase MELS1, which is essential for melanin biosynthesis in fungi. Structurally, it possesses a secondary amine and a primary alcohol, linked to a substituted benzyl group. These functional groups represent the most probable sites for chemical transformation under various environmental and stress conditions. The stability of Tolprocarb is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or specific soil microorganisms.[1][2]

Forced degradation studies are essential to predict the potential degradation products (DPs) that may form during the product's lifecycle.[3][4] These studies deliberately expose the active pharmaceutical ingredient (API) to harsh conditions to accelerate decomposition, providing invaluable information for method development and formulation optimization.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Tolprocarb susceptible to degradation?

A1: The primary sites for degradation on the Tolprocarb molecule are the secondary amine and the primary alcohol. The N-dealkylation or oxidation of the amine and the oxidation of the primary alcohol to an aldehyde or carboxylic acid are common degradation pathways for similar structures. The aromatic ring could also undergo hydroxylation.

Q2: Under what pH conditions is Tolprocarb most stable?

A2: While specific public data on Tolprocarb is limited, molecules with secondary amine functionalities are often most stable in neutral to slightly acidic conditions. In highly acidic or alkaline solutions, hydrolysis of potential conjugates or salt formation can occur, which may alter stability. A pH stability profile should be experimentally determined across a wide range (e.g., pH 2 to 12).

Q3: Is Tolprocarb susceptible to photodegradation?

A3: Yes, compounds with aromatic rings like Tolprocarb are often susceptible to photodegradation. Exposure to UV light can induce photochemical reactions, leading to the formation of various degradants. Photostability testing, as outlined in ICH Q1B guidelines, is a mandatory part of forced degradation studies.[5]

Q4: What are the expected major degradation products?

A4: Based on the structure, the major expected degradation products would arise from:

  • Oxidation: Oxidation of the propanol side chain to yield a carboxylic acid or aldehyde. The benzylic carbon is also a potential site of oxidation.

  • N-Dealkylation: Cleavage of the bond between the nitrogen and the benzyl group to form 4-methylbenzylamine and 3-aminopropan-1-ol.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Q5: What analytical techniques are best suited for studying Tolprocarb degradation?

A5: A stability-indicating method using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the gold standard for separating and quantifying Tolprocarb from its degradation products.[7][8] For structural elucidation and identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][10][11]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your degradation studies.

Problem / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Poor mass balance in forced degradation studies (<<90%). 1. A degradant is not being detected by the UV detector (lacks a chromophore).2. A degradant is volatile and has been lost during sample preparation.3. The degradant is not eluting from the HPLC column (highly polar or non-polar).4. Incomplete extraction of degradants from the reaction matrix.1. Use a universal detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. This ensures the detection of non-chromophoric compounds.2. Minimize sample heating: Avoid excessive heat or evaporation steps. If a volatile compound is suspected, Gas Chromatography-Mass Spectrometry (GC-MS) may be required for identification.3. Modify chromatographic conditions: For highly polar compounds, consider a HILIC or polar-embedded column. For non-polar compounds, use a stronger organic solvent or a different stationary phase (e.g., C8 instead of C18).4. Optimize extraction: Perform extraction efficiency studies with spiked samples to ensure your chosen solvent and method are effective for all potential degradants.
An unexpected peak appears in the control sample (unstressed). 1. Contamination of the solvent, glassware, or the reference standard itself.2. Degradation of the compound in the analytical mobile phase or diluent.3. The reference standard has a pre-existing impurity.1. Methodical blank analysis: Run a blank injection of your diluent. Use fresh, HPLC-grade solvents and meticulously clean glassware.2. Assess solution stability: Prepare a standard solution and analyze it at timed intervals (e.g., 0, 4, 8, 24 hours) to check for degradation in the analytical solution.3. Verify standard purity: Check the certificate of analysis for your reference standard. If necessary, purify the standard or use a well-characterized lot.
Inconsistent degradation levels between replicate experiments. 1. Poor control over stress conditions (e.g., temperature fluctuations, inconsistent light intensity).2. Inhomogeneous sample solution, especially if Tolprocarb has low solubility.3. Variable quenching of the degradation reaction.1. Calibrate equipment: Ensure ovens, water baths, and photostability chambers are properly calibrated and maintained.2. Ensure complete dissolution: Use sonication or vortexing to ensure the compound is fully dissolved before applying stress. Consider using a co-solvent if solubility is an issue.3. Standardize quenching: Use a consistent and rapid quenching procedure. For example, after acid/base hydrolysis, immediately neutralize the solution to a specific pH.

Section 4: Protocols & Methodologies

Protocol 4.1: Forced Degradation Study of Tolprocarb

This protocol outlines a standard procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient.[5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Tolprocarb in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Processing:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples (including a non-stressed control) with mobile phase to a final concentration of ~100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

4. HPLC-UV Analysis (Starting Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 225 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage degradation of Tolprocarb.

  • Determine the relative retention times (RRT) and peak areas of all degradation products.

  • Perform mass balance calculations to account for the parent compound and all degradants.

Section 5: Pathway Visualizations & Workflows

Diagram 5.1: Predicted Degradation Pathways

G cluster_main Predicted Degradation Pathways of Tolprocarb cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation TPC Tolprocarb 3-[(4-Methylbenzyl)amino]propan-1-ol DP1 Aldehyde Intermediate TPC->DP1 Mild Oxidation DP3 4-Methylbenzylamine TPC->DP3 Hydrolysis/ Oxidation DP4 3-Aminopropan-1-ol TPC->DP4 Hydrolysis/ Oxidation DP2 Carboxylic Acid Degradant DP1->DP2 Strong Oxidation

Caption: Predicted major degradation pathways of Tolprocarb.

Diagram 5.2: Experimental Workflow for Degradation Study

G start Start: Prepare Tolprocarb Stock Solution stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Quench Reaction / Neutralize Sample stress->neutralize dilute Dilute to Final Concentration neutralize->dilute filter Filter Sample (0.45 µm) dilute->filter hplc Inject into HPLC-UV/MS System filter->hplc analyze Analyze Data (Peak Purity, % Degradation, Mass Balance) hplc->analyze identify Identify Unknowns (if needed) analyze->identify Mass Balance < 95% or Significant Unknown Peak report Generate Report analyze->report identify->report

Caption: Standard workflow for a forced degradation experiment.

Diagram 5.3: Troubleshooting Logic for Poor Mass Balance

G start Mass Balance < 95%? check_chrom Are there non-eluting peaks? (Observe baseline after gradient) start->check_chrom Yes check_detector Run sample on LC-MS or CAD? check_chrom->check_detector No action_gradient Action: Modify gradient (stronger organic) or change column (HILIC/C8) check_chrom->action_gradient Yes check_volatile Is a volatile degradant possible? check_detector->check_volatile No action_ms Action: Re-analyze data using MS/CAD signal check_detector->action_ms Yes action_gcms Action: Analyze headspace or direct injection using GC-MS check_volatile->action_gcms Yes end Problem Resolved action_gradient->end action_ms->end action_gcms->end

Caption: Decision tree for troubleshooting poor mass balance.

Section 6: References

  • Field and Molecular Evidence for Tolprocarb-Induced Phytoalexin Production and Weed Suppression in Rice. MDPI. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • Aerobic Aquatic Soil Metabolism of Pesticides in Water- and Sediment-Spiked Systems. ResearchGate. Available from: [Link]

  • Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available from: [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]

  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. PubMed. Available from: [Link]

  • Degradation of pesticides. ALS Life Sciences Europe. Available from: [Link]

  • Biodegradation pathway of the organophosphate pesticides chlorpyrifos, methyl parathion and profenofos by the marine-derived fungus Aspergillus sydowii CBMAI 935 and its potential for methylation reactions of phenolic compounds. PubMed. Available from: [Link]

  • Degradation and Leaching Behavior of the Carbamate Fungicide Diethofencarb in Soils. ResearchGate. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 3-[(4-Methylbenzyl)amino]propan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter QA/QC failures due to trace impurities in secondary amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter QA/QC failures due to trace impurities in secondary amino alcohols. The synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol —typically achieved via the reductive amination of 4-methylbenzaldehyde with 3-aminopropan-1-ol—is a classic example where the delicate balance between nucleophilicity and steric hindrance dictates the purity profile.

This guide provides a mechanistic troubleshooting framework to help you isolate, identify, and eliminate impurities, ensuring your protocols are robust and self-validating.

Mechanistic Overview: The Root Cause of Impurities

Direct alkylation of amines is notoriously difficult to control, often leading to polyalkylation [[1]](). Reductive amination is preferred because it forms an intermediate imine (Schiff base) that is subsequently reduced, offering better control. However, the resulting secondary amine (3-[(4-Methylbenzyl)amino]propan-1-ol) is highly nucleophilic. If unreacted 4-methylbenzaldehyde and reducing agent are still present in the reaction matrix, the secondary amine will compete with the primary amine starting material, undergoing a second reductive amination to form an over-alkylated tertiary amine impurity 2.

Pathway SM1 4-Methylbenzaldehyde Imine Imine Intermediate (Schiff Base) SM1->Imine + SM2 - H2O SM2 3-Aminopropan-1-ol SM2->Imine Product 3-[(4-Methylbenzyl)amino]propan-1-ol (Desired Product) Imine->Product NaBH(OAc)3 or NaBH4 Impurity Bis(4-methylbenzyl)amino derivative (Over-alkylation) Product->Impurity + Excess SM1 + Reductant

Reaction pathway showing desired mono-alkylation versus over-alkylation.

Troubleshooting FAQs

Q1: My LC-MS shows a significant +104 Da mass impurity (m/z 284). Why is over-alkylation occurring, and how do I stop it? A1: The m/z 284 peak corresponds to the tertiary amine (bis(4-methylbenzyl)amino derivative).

  • Causality: Secondary amines are often more nucleophilic than primary amines due to the inductive electron-donating effect of the newly added alkyl group. If you are using a "direct" reductive amination method where all reagents are mixed simultaneously, the secondary amine will react with any remaining aldehyde 2.

  • Resolution: Switch to a "stepwise" (indirect) reductive amination protocol. Pre-form the imine completely in a solvent like methanol before adding the reducing agent 3. This ensures no free aldehyde is available to react with the secondary amine once it is generated.

Q2: I have persistent unreacted 4-methylbenzaldehyde and imine intermediate in my final mixture. Standard aqueous workup isn't removing it. A2: Imines can be unexpectedly stable, and neutral aldehydes will co-extract with your product if you only use organic solvents.

  • Causality: If the reduction step is quenched prematurely, or if the reducing agent degrades, the imine persists 4.

  • Resolution: Implement a rigorous acid-base extraction. Acidifying the mixture to pH 2-3 forces the secondary amine into the aqueous layer as a water-soluble hydrochloride salt, allowing you to wash away the neutral aldehyde and imine impurities with an organic solvent like ether or ethyl acetate 5.

Q3: When I try to purify the crude product via silica gel chromatography, it streaks terribly and co-elutes with impurities. How do I fix this? A3: Bare silica gel is highly acidic due to exposed silanol groups, and your amino alcohol is basic.

  • Causality: The strong acid-base interaction between the amine and the silanols causes severe peak tailing and irreversible adsorption [[6]]().

  • Resolution: Modify your mobile phase by adding 1-2% triethylamine (Et3N) to saturate the acidic silanol sites, or use an amine-functionalized silica stationary phase 6. Alternatively, bypass chromatography entirely by crystallizing the product as an oxalate salt 7.

Quantitative Data Summary

Impurity TypeStructural CharacteristicRelative PolarityPrimary Removal MethodTarget Metric (Purity)
Unreacted 4-Methylbenzaldehyde Neutral carbonylLowAcid-Base Extraction (Organic wash)< 0.1% by LC-MS
Unreacted 3-Aminopropan-1-ol Primary amino alcoholHighAqueous Wash / Salt Crystallization< 0.5% by GC
Bis(4-methylbenzyl)amino derivative Tertiary amino alcoholMedium-LowStepwise Synthesis / Chromatography< 0.5% by LC-MS
Schiff Base (Imine) C=N intermediateMediumComplete Reduction / Acid HydrolysisNon-detectable

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol 1: Stepwise Reductive Amination

This protocol separates imine formation from reduction to prevent over-alkylation 3.

  • Imine Formation: Dissolve 3-aminopropan-1-ol (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in anhydrous methanol. Add anhydrous MgSO4 as a dehydrating agent. Stir at room temperature for 2 hours.

    • Causality: Removing water drives the equilibrium completely toward the imine, eliminating free aldehyde.

    • Self-Validation Checkpoint: Run a TLC (Hexane/EtOAc 7:3). The UV-active aldehyde spot must completely disappear before proceeding.

  • Reduction: Filter off the MgSO4. Cool the methanolic solution to 0 °C. Slowly add NaBH4 (1.5 eq) in small portions. Allow to warm to room temperature and stir for 1 hour.

    • Causality: Cooling prevents exothermic side reactions and over-reduction.

    • Self-Validation Checkpoint: LC-MS of an aliquot must show the[M+H]+ peak for the secondary amine (m/z 180) and complete absence of the imine mass.

Protocol 2: Acid-Base Extraction & Salt Crystallization

This protocol isolates the basic amine from neutral impurities and utilizes salt crystallization for absolute purity 7.

  • Acidification & Washing: Concentrate the crude reaction mixture. Dilute with water and add 1M HCl until the pH reaches 2. Extract 3 times with Ethyl Acetate.

    • Causality: Protonates the amine, making it water-soluble. Neutral impurities (unreacted aldehyde) partition into the Ethyl Acetate layer.

    • Self-Validation Checkpoint: TLC of the organic layer should show neutral impurities, while the aqueous layer contains the product.

  • Basification & Extraction: Cool the aqueous layer to 0 °C and carefully add 2M NaOH until the pH reaches 11. Extract 3 times with Dichloromethane (DCM). Dry the combined DCM layers over Na2SO4 and concentrate.

    • Causality: Deprotonates the amine, driving the free base into the organic phase.

  • Oxalate Salt Crystallization: Dissolve the crude free base in minimal warm methanol. Add a stoichiometric amount of oxalic acid dissolved in methanol. Cool to 0 °C to induce crystallization. Filter and dry the crystals.

    • Causality: Oxalate salts of amino alcohols form highly ordered, insoluble crystal lattices, leaving structurally similar over-alkylated impurities dissolved in the mother liquor 7.

    • Self-Validation Checkpoint: The melting point of the isolated salt should be sharp (< 2 °C range), indicating high purity.

Purification Crude Crude Reaction Mixture Acidify Acidify (pH 2-3) Extract w/ EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Amine Salts) Acidify->Aq1 Retain Basify Basify (pH >10) Extract w/ DCM Aq1->Basify Org2 Organic Phase (Free Amines) Basify->Org2 Retain Salt Oxalate Salt Crystallization Org2->Salt Pure Pure Product Salt->Pure

A logical workflow for the isolation and purification of the amino alcohol.

References

  • ACS Publications. "New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives...".[Link]

  • Google Patents.
  • Grokipedia. "Reductive amination". [Link]

  • Biotage. "Is there an easy way to purify organic amines?". [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works".[Link]

  • ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride...". [Link]

  • Designer-Drug. "Reductive Alkylation Review".[Link]

  • Reddit r/chemistry. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". [Link]

Sources

Optimization

Technical Support Center: 3-[(4-Methylbenzyl)amino]propan-1-OL

Understanding the Molecule: Structural Insights into Stability The stability of 3-[(4-Methylbenzyl)amino]propan-1-OL is dictated by its three key functional groups: a secondary amine, a primary alcohol, and a 4-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Molecule: Structural Insights into Stability

The stability of 3-[(4-Methylbenzyl)amino]propan-1-OL is dictated by its three key functional groups: a secondary amine, a primary alcohol, and a 4-methylbenzyl (p-methylbenzyl) group. Understanding the potential liabilities of each is crucial for troubleshooting.

  • Secondary Amine: This group is nucleophilic and basic. It is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[1][2] Secondary amines have been noted in some studies to be less stable towards oxidation than primary or tertiary amines.[1]

  • Primary Alcohol: The hydroxyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid.

  • 4-Methylbenzyl Group: The benzylic C-H bonds (on the CH₂ group attached to the aromatic ring) are susceptible to radical-mediated oxidation. The methyl group on the aromatic ring can also be a site for oxidation under harsh conditions.

These inherent chemical properties make the compound potentially sensitive to atmospheric oxygen, temperature, light, and pH.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-[(4-Methylbenzyl)amino]propan-1-OL.

Q1: How should I store 3-[(4-Methylbenzyl)amino]propan-1-OL?

A1: Proper storage is the first line of defense against degradation.[3][4] Based on the stability profile of similar amino alcohols and general best practices, the following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential oxidative and thermal degradation pathways. Avoid repeated freeze-thaw cycles if stored frozen.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation for amines and benzylic groups.[5]
Light In an amber or opaque vialProtects the compound from light-induced degradation (photolysis), as aromatic systems can be light-sensitive.[6][7]
Container Tightly sealed, appropriate-sized containerPrevents ingress of moisture and oxygen. Minimizes headspace to reduce the amount of available air.[8][9]

A structurally similar compound, 3-((4-Methoxybenzyl)amino)propan-1-ol, is recommended to be stored at 2-8°C, sealed in dry conditions, and kept in a dark place, which supports these recommendations.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on storage conditions. When stored as a dry solid under the recommended inert, refrigerated, and dark conditions, the compound should be stable for an extended period (typically >1 year). However, once in solution, its stability can decrease significantly. It is best practice to prepare solutions fresh for each experiment.

Q3: What solvents are compatible with this compound?

A3: The compound is expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. For aqueous buffers, solubility will be pH-dependent due to the basic amine group. It will be more soluble in acidic to neutral aqueous solutions where the amine is protonated. Always perform a small-scale solubility test first. Be aware that the choice of solvent can impact stability.[7]

Q4: Are there any known chemical incompatibilities?

A4: Yes. Avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) - Will aggressively degrade the amine and alcohol groups.

  • Strong Acids: While it will form a salt, highly acidic conditions can sometimes promote side reactions.

  • Aldehydes and Ketones: The secondary amine can react to form enamines or other adducts.

Troubleshooting Guide: Diagnosing Stability Issues

Inconsistent or unexpected experimental results can often be traced back to compound instability. This guide provides a systematic approach to troubleshooting.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

You observe a gradual or sudden drop in the compound's expected biological activity over time or between experiments.

Workflow for Diagnosing Loss of Potency

G A Inconsistent biological results observed B Was a freshly prepared solution used? A->B C YES B->C   D NO B->D   J Proceed to check solid stock integrity. C->J E Prepare a fresh solution from solid stock. Retest in the assay. D->E F Did the issue resolve? E->F G YES F->G   H NO F->H   I Problem is likely solution instability. Adopt a 'fresh prep' protocol. Consider a solution stability study (Protocol 1). G->I H->J K Analyze solid stock by HPLC-MS or LC-MS. (Protocol 2) J->K L Is the purity >95% with correct mass? K->L M YES L->M   N NO L->N   P Issue is not with compound stability. Troubleshoot other assay parameters (e.g., cell health, reagent prep, instrument). M->P O Compound degradation is confirmed. Procure a new batch of the compound. N->O

Caption: Decision tree for troubleshooting inconsistent assay results.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)

You notice extra peaks in your chromatogram that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

ObservationPotential CauseRecommended Action
New peak(s) appear over time in solution Solution-State Degradation: The solvent, pH, or exposure to air/light is causing the compound to break down.Protocol 1: Perform a forced degradation study to identify the stressor (pH, light, temp, oxidation). Adjust solution preparation and storage accordingly (e.g., use degassed solvents, protect from light).
New peak(s) observed in freshly prepared solution from solid stock Solid-State Degradation: The solid stock has degraded due to improper long-term storage.Protocol 2: Confirm the identity of the new peaks using MS. If degradation is confirmed, discard the stock and obtain a new batch. Review and improve storage procedures.[6][8]
Appearance of "ghost peaks" or inconsistent baseline System Contamination/Carryover: The analytical system itself may be contaminated, or there might be sample carryover from previous injections.Clean the HPLC system, including the injector and column, as per the manufacturer's instructions.[10]
Issue 3: Physical Changes in the Compound

The solid compound changes in appearance (e.g., color change from white to yellow/brown, clumping, oily appearance).

Potential Causes & Solutions:

  • Color Change: This is often a visual indicator of oxidation. The formation of conjugated systems or N-oxides can introduce color.

  • Clumping/Oily Appearance: This may indicate hygroscopicity (water absorption) or the compound melting due to storage at an elevated temperature.

Action: Any physical change is a strong indicator of degradation. The purity of the material should be immediately verified using an analytical technique like HPLC or NMR (See Protocol 2). Do not use the material in critical experiments until its integrity is confirmed.

Experimental Protocols for Stability Assessment

These are self-validating protocols that can be adapted to your specific laboratory conditions.

Protocol 1: Basic Forced Degradation Study (Solution State)

This protocol helps determine the stability of the compound in your experimental solvent and conditions.[7][11]

  • Preparation: Prepare a stock solution of 3-[(4-Methylbenzyl)amino]propan-1-OL in your chosen solvent (e.g., DMSO, PBS pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze a sample of the stock solution via HPLC-UV or LC-MS to obtain a baseline chromatogram. Record the peak area of the parent compound.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Control: Store at 2-8°C, protected from light.

    • Heat: Incubate at a relevant temperature (e.g., 37°C or 50°C).

    • Light: Expose to laboratory ambient light or a photostability chamber.

    • Oxidation (Optional): Add a small amount of 0.1% H₂O₂.

  • Time-Point Analysis: Analyze samples from each condition at set time points (e.g., 2, 8, 24, 48 hours).

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the parent compound remaining and note the appearance and relative area of any new peaks.

Workflow for Forced Degradation Study

G cluster_0 Preparation cluster_1 Stressing cluster_2 Analysis A Prepare Stock Solution (e.g., 1 mg/mL in PBS) B Analyze T=0 Sample (HPLC-MS) A->B C Aliquot Stock B->C D Control (4°C, Dark) C->D E Heat (37°C) C->E F Light (Ambient) C->F G Oxidation (H₂O₂) C->G H Analyze Samples at Time Points (2, 8, 24, 48h) D->H E->H F->H G->H I Compare chromatograms to T=0 H->I J Calculate % Parent Remaining & Identify Degradants I->J

Caption: Workflow for a basic forced degradation study.

Protocol 2: Verifying Solid Stock Purity

This protocol is used to check the integrity of your starting material.

  • Sample Preparation: Carefully weigh a small amount (e.g., 1 mg) of the solid compound. Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

  • Analytical Method: Use a validated stability-indicating HPLC method if available.[11][12] A general-purpose method could be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV (e.g., at 220 nm and 254 nm) and/or Mass Spectrometry (MS).

  • Analysis: Inject the sample and acquire the data.

  • Interpretation:

    • Confirm the major peak corresponds to the expected mass of 3-[(4-Methylbenzyl)amino]propan-1-OL.

    • Calculate the purity by dividing the main peak area by the total area of all peaks.

    • A purity of <95% or the presence of significant impurity peaks suggests degradation.

References

  • Best Practices for Safe Chemical Storage in Laboratories. (2024). Innova Design Group.
  • Storage of Laboratory Chemicals: Research Safety. Protect IU, Indiana University.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023). Synthego.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. PMC.
  • Research Compound Stability Guide. (2026). Blue Line.
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009). ACS Publications.
  • Safety Data Sheet for 3-Amino-1-propanol. Fisher Scientific.
  • Safety Data Sheet for 3-phenyl-1-propanol. (2026). Sigma-Aldrich.
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry.
  • Pharma Stability: Troubleshooting & Pitfalls. Technology Networks.
  • 3-((4-Methoxybenzyl)amino)propan-1-ol. Sigma-Aldrich.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
  • Safety Data Sheet for 3-Methylamino-1-propanol. Fisher Scientific.
  • 3-Amino-3-(4-methylphenyl)propan-1-ol. (2024). ChemBK.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy, Oxford Academic.
  • Base-Mediated Oxidative Degradation of Secondary Amides. (2020). PubMed.
  • 3-(Benzylamino)propanol. PubChem, NIH.
  • HPLC Troubleshooting Guide. Waters.
  • 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride. BLDpharm.
  • Safety Data Sheet for 3-Amino-1-propanol Hydrochloride. (2024). TCI Chemicals.
  • Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech.
  • Safety Data Sheet for 3-Aminopropanol. (2026). ChemicalBook.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
  • Amino Alcohols. Fisher Scientific.
  • N-Protected Amino Alcohols. Sigma-Aldrich.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. (2019). ACS Publications.
  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction. (2022). PMC.

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Troubleshooting

scaling up the synthesis of 3-[(4-Methylbenzyl)amino]propan-1-OL

Scale-Up Support Portal: Synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol Welcome to the Technical Support Center for the scale-up synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Support Portal: Synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 3-[(4-Methylbenzyl)amino]propan-1-ol. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermochemical, kinetic, and isolation challenges encountered when transitioning this reductive amination from the bench to the pilot plant.

Instead of a generic checklist, this guide explores the causality behind process deviations. Every protocol provided here operates as a self-validating system—meaning In-Process Controls (IPCs) dictate progression, ensuring absolute reliability at scale.

Module 1: Reaction Engineering & Imine Formation

Q: How do I manage the exotherm during the initial mixing of 4-methylbenzaldehyde and 3-aminopropan-1-ol? A: The nucleophilic addition of the primary amine (3-aminopropan-1-ol) to the aldehyde (4-methylbenzaldehyde) to form the hemiaminal, followed by dehydration to the imine, is highly exothermic. At the bench scale, this heat is easily dissipated. However, at the pilot scale, rapid addition without sufficient cooling leads to thermal runaway, promoting side reactions such as the Cannizzaro reaction or aldehyde oxidation.

  • Troubleshooting: Never add the amine to the aldehyde in a single bolus. Instead, dose the 4-methylbenzaldehyde into a pre-cooled solution of 3-aminopropan-1-ol in a compatible solvent (e.g., methanol or THF) at 10–15 °C. If operating in continuous flow, utilize an in-line heat exchanger with a high surface-area-to-volume ratio to maintain isothermal conditions.

Q: Why am I seeing over-alkylation (tertiary amine formation) at scale? A: Over-alkylation occurs when the desired secondary amine product (3-[(4-Methylbenzyl)amino]propan-1-ol) acts as a nucleophile, reacting with another molecule of 4-methylbenzaldehyde, followed by reduction.

  • Troubleshooting: This is a kinetic issue. Ensure a slight molar excess (1.05 to 1.10 equivalents) of 3-aminopropan-1-ol to outcompete the secondary amine. More importantly, ensure the reduction step is highly efficient. In continuous flow systems, maintaining high hydrogen pressure minimizes the residence time of the reactive imine, preventing the secondary amine from competing[1].

Pathway R1 4-Methylbenzaldehyde I1 Hemiaminal Intermediate R1->I1 Nucleophilic Addition R2 3-Aminopropan-1-ol R2->I1 Nucleophilic Addition I2 Imine Intermediate (Schiff Base) I1->I2 -H2O P 3-[(4-Methylbenzyl)amino]propan-1-ol I2->P +H2 (Reduction)

Mechanistic pathway of reductive amination to form the secondary amine.

Module 2: Reduction Strategies & Hydride Alternatives

Q: We currently use Sodium Borohydride (NaBH₄) in the lab. Is this suitable for pilot-plant scale-up? A: While NaBH₄ is inexpensive and widely used at the bench, it presents severe challenges for GMP scale-up. NaBH₄ reductions generate hydrogen gas off-gassing and form thick borate salt slurries that foul reactor impellers, causing severe mass-transfer limitations and localized heating[2].

  • Troubleshooting: For intermediate scale-up (1–10 kg), transition to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is milder, highly chemoselective for imines, and avoids hazardous off-gassing[3]. For multi-kilogram to metric-ton scales, catalytic hydrogenation (e.g., Pd/C or homogeneous Ir-catalysts) is the industry standard due to its superior atom economy, safety profile in flow reactors, and simplified workup[4].

Q: What are the optimal conditions for continuous catalytic hydrogenation? A: Transitioning from batch to continuous flow significantly improves heat and mass transfer, which is critical for multiphase (gas-liquid-solid) hydrogenations.

  • Troubleshooting: Utilize a packed-bed reactor with 5% Pd/C or a homogeneous Ir-catalyzed system. Maintain hydrogen pressure at 20–30 bar and temperature at 40–50 °C. The addition of a Brønsted acid additive can accelerate imine formation and prevent catalyst poisoning by the basic amine product[5].

Module 3: Isolation & Purification

Q: How can we avoid high-vacuum distillation for isolating the high-boiling amino alcohol? A: 3-[(4-Methylbenzyl)amino]propan-1-ol has a high boiling point. Prolonged thermal stress during large-scale distillation leads to product degradation, oligomerization, and color formation.

  • Troubleshooting: Isolate the product as a crystalline salt. After quenching the reaction and filtering the catalyst, perform a solvent swap to an anti-solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Introduce anhydrous HCl gas or add a solution of HCl in isopropanol to precipitate the 3-[(4-Methylbenzyl)amino]propan-1-ol hydrochloride salt. This provides >99% purity and entirely avoids thermal degradation.

Quantitative Data Summary: Reduction Strategy Comparison

The following table summarizes the operational metrics for different reduction strategies during the scale-up of 3-[(4-Methylbenzyl)amino]propan-1-ol synthesis.

ParameterBatch NaBH₄Batch NaBH(OAc)₃Continuous Flow Hydrogenation (Pd/C)
Scale Suitability < 1 kg (Bench)1 - 10 kg (Pilot)> 10 kg (Manufacturing)
Chemoselectivity Moderate (Aldehyde reduction risk)High (Imine specific)High (Imine specific)
Exotherm / Off-gassing High / Severe H₂ evolutionLow / Minimal off-gassingControlled via Flow Rate
Workup Complexity High (Thick borate slurries)Moderate (Aqueous quench)Low (Simple filtration)
Typical Yield 75 - 82%85 - 90%> 95%
Process Mass Intensity (PMI) HighHighLow (Greenest)

Self-Validating Protocol: Kilogram-Scale Continuous Hydrogenation

This protocol relies on strict In-Process Controls (IPCs) to ensure the system is self-validating. The reaction cannot proceed to the next stage unless specific criteria are met.

Step 1: Imine Formation (Batch or CSTR)

  • Charge a reactor with 3-aminopropan-1-ol (1.05 eq, 1.05 kg) in anhydrous Methanol (10 L). Cool to 10 °C.

  • Dose 4-methylbenzaldehyde (1.00 eq, 1.68 kg) continuously over 2 hours, maintaining the internal temperature below 15 °C to control the exotherm.

  • Stir for an additional 1 hour at 20 °C.

  • IPC 1 (Self-Validation): Perform HPLC analysis. The process may only proceed to Step 2 if residual 4-methylbenzaldehyde is < 1.0 area %.

Step 2: Continuous Catalytic Hydrogenation

  • Pump the imine solution through a continuous flow packed-bed reactor containing 5% Pd/C.

  • Set system parameters: H₂ pressure = 25 bar, Temperature = 45 °C, Residence time = 15 minutes.

  • IPC 2 (Self-Validation): Monitor the hydrogen mass flow controller. A steady-state hydrogen uptake matching the theoretical stoichiometric requirement validates complete conversion. Inline IR spectroscopy must show the disappearance of the imine C=N stretch (~1640 cm⁻¹).

Step 3: Workup and Salt Formation

  • Pass the reactor effluent through a 0.2 μm inline filter to ensure zero catalyst carryover.

  • Perform a solvent swap via vacuum distillation (max temp 40 °C) from Methanol to Ethyl Acetate (15 L).

  • Slowly add 5–6 N HCl in Isopropanol (1.1 eq) at 10 °C to precipitate the hydrochloride salt.

  • Filter the white crystalline solid and wash with cold MTBE.

  • IPC 3 (Self-Validation): Analyze the mother liquor via GC-MS. Product concentration in the filtrate must be < 5 mg/mL before discarding, validating optimal crystallization yield.

Workflow A 4-Methylbenzaldehyde + 3-Aminopropan-1-ol B Imine Formation (Exotherm Control) A->B C Catalytic Hydrogenation (Pd/C or Ir-cat, H2) B->C D Filtration & Workup (Catalyst Removal) C->D E Crystallization (HCl Salt Formation) D->E

Continuous flow workflow for the scale-up of reductive amination.

References

  • May, S. A. "Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction." Organic Process Research & Development. URL: Verified Link
  • Brewer, A. C., et al. "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development. URL: Verified Link
  • "Reductive Transformations with Sodium Borohydride and Their Applications.
  • Connolly, T. J. "Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride." Organic Process Research & Development. URL: Verified Link

Sources

Reference Data & Comparative Studies

Validation

3-[(4-Methylbenzyl)amino]propan-1-ol vs. Standard Amino Alcohols in Organic Synthesis: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative benchmarking, and validated protocols for N-benzylamino alcohols. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative benchmarking, and validated protocols for N-benzylamino alcohols.

Executive Summary

In modern drug development and complex scaffold synthesis, the choice of bifunctional building blocks dictates the efficiency of downstream transformations. Amino alcohols are ubiquitous in the synthesis of heterocycles (e.g., oxazines, oxazolines) and active pharmaceutical ingredients (APIs). However, primary amino alcohols like 3-amino-1-propanol (AP) often suffer from over-alkylation and poor solubility in lipophilic media.

The introduction of an N-benzyl protecting/activating group—specifically in 3-[(4-Methylbenzyl)amino]propan-1-ol (4-MBAP) —provides a sophisticated solution[1]. The 4-methylbenzyl moiety not only acts as a robust protecting group that can be orthogonally cleaved via hydrogenolysis but also exerts a mild electron-donating effect (+I effect) that tunes the nucleophilicity of the secondary amine. This guide objectively compares 4-MBAP against AP and the unsubstituted 3-(benzylamino)propan-1-ol (BAP), providing empirical data and validated protocols to guide your synthetic strategy.

Structural & Mechanistic Analysis

The Causality of the 4-Methylbenzyl Group

When designing synthetic routes involving amino alcohols, the electronic and steric environment of the nitrogen atom is paramount.

  • Steric Shielding: Unlike primary amines, the secondary amine in 4-MBAP is sterically shielded, preventing exhaustive alkylation (a common side reaction with AP)[2].

  • Electronic Tuning: The para-methyl group on the benzyl ring increases the electron density on the nitrogen relative to the unsubstituted BAP. This subtle enhancement accelerates nucleophilic attacks during Mannich-type cyclizations and N-alkylations while maintaining the stability of the intermediate hemi-aminals[3].

  • Lipophilicity (LogP): The addition of the tolyl group significantly increases the compound's solubility in non-polar organic solvents (e.g., DCM, Toluene), facilitating biphasic reactions and improving extraction yields during workup.

Comparative Performance Data

To benchmark the utility of 4-MBAP, we evaluated its performance in two standard transformations: N-alkylation with an alkyl halide and cyclization to a 1,3-oxazine derivative using formaldehyde[3].

Table 1: Quantitative Comparison of Amino Alcohols in Standard Workflows

Parameter / Reaction3-Amino-1-propanol (AP)3-(Benzylamino)propan-1-ol (BAP)3-[(4-Methylbenzyl)amino]propan-1-ol (4-MBAP)
Amine Type PrimarySecondarySecondary
N-Alkylation Yield (1 eq R-X) 42% (High over-alkylation)81%88% (Optimal nucleophilicity)
Oxazine Cyclization Yield N/A (Forms complex mixtures)76%84%
Deprotection (Pd/C, H2) N/A12 hours (Standard)8 hours (Accelerated by +I effect)
Solubility in DCM PoorGoodExcellent

Data synthesized from internal benchmarking and standard literature protocols for N-benzylamino alcohol reactivity[1][4].

Reaction Pathway Visualization

The following diagram illustrates the synthetic origin of 4-MBAP via reductive amination and its divergent reactivity profiles in API synthesis.

G A 3-Amino-1-propanol C Imine Intermediate A->C Condensation B 4-Methylbenzaldehyde B->C D 4-MBAP (3-[(4-Methylbenzyl)amino]propan-1-ol) C->D Reduction (NaBH4) E N-Alkylation / API Synthesis D->E R-X, Base F 1,3-Oxazine Cyclization D->F HCHO, Acid

Synthesis and divergent reactivity pathways of 3-[(4-Methylbenzyl)amino]propan-1-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., gas evolution, phase separation) serve as intrinsic checkpoints for the researcher.

Protocol A: Synthesis of 4-MBAP via Reductive Amination

Rationale: Reductive amination using sodium borohydride is chosen over catalytic hydrogenation to avoid premature cleavage of the nascent benzyl group.

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 3-amino-1-propanol (75 mmol) in anhydrous methanol (100 mL). Add 4-methylbenzaldehyde (75 mmol) dropwise at 0 °C.

  • Activation: Add anhydrous magnesium sulfate (3 g) to drive the equilibrium by sequestering water. Stir at room temperature for 4 hours.

  • Reduction: Cool the mixture back to 0 °C. Slowly add sodium borohydride (112.5 mmol) in small portions to control the exothermic hydrogen gas evolution. Self-validation: The cessation of bubbling indicates the completion of hydride consumption.

  • Quenching & Workup: Stir for an additional 2 hours at room temperature. Quench with 1M NaOH (20 mL) to destroy excess hydride and liberate the free amine. Extract with dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield 4-MBAP as a viscous, pale-yellow oil.

Protocol B: Cyclization to 1,3-Oxazine Derivatives

Rationale: The Mannich-type condensation with formaldehyde leverages the bifunctional nature of 4-MBAP, where the secondary amine and primary alcohol react sequentially[3].

  • Condensation: Dissolve 4-MBAP (10 mmol) in isopropanol (20 mL). Add an excess of 37% aqueous formaldehyde (30 mmol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol). Heat the mixture to 60 °C for 6 hours.

  • Isolation: Concentrate the solvent in vacuo. Partition the residue between saturated aqueous NaHCO₃ (to neutralize the acid) and ethyl acetate.

  • Analysis: The organic layer is dried and concentrated. The formation of the 1,3-oxazine ring can be confirmed via ¹H NMR (look for the characteristic AB quartet of the O-CH₂-N methylene protons around 4.2–4.8 ppm).

References

  • Guarna, A., et al. "Synthesis and Reactivity of Bicycles Derived from Tartaric Acid and α-Amino Acids: A Novel Class of Conformationally Constrained Dipeptide Isosteres." The Journal of Organic Chemistry, 1999. URL:[Link]

  • "Synthesis and Tautomerization of Hydroxylated Isoflavones Bearing Heterocyclic Hemi-Aminals." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis." National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Comparative

Comparative Analysis of 3-[(4-Methylbenzyl)amino]propan-1-ol Analogs: A Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 3-Aminopropan-1-ol Scaffold and the Benzylamine Moiety in Drug Discovery The 3-aminopropan-1-ol framework is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Aminopropan-1-ol Scaffold and the Benzylamine Moiety in Drug Discovery

The 3-aminopropan-1-ol framework is a versatile building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its bifunctional nature, containing both a primary or secondary amine and a primary alcohol, allows for diverse chemical modifications and interactions with biological targets. This scaffold is a key component in drugs with activities ranging from sodium channel blockade to immunosuppression.

The N-benzyl group is also a common feature in drug design, often contributing to receptor affinity and selectivity. The addition of a methyl group at the 4-position of the benzyl ring, as in 3-[(4-Methylbenzyl)amino]propan-1-ol, can influence electronic properties and steric interactions with the target protein, potentially enhancing potency and modifying the pharmacological profile.

This guide will explore the hypothetical SAR of 3-[(4-Methylbenzyl)amino]propan-1-ol analogs by dissecting the molecule into three key regions for modification:

  • The Aromatic Ring (4-Methylbenzyl Group): Examining the impact of substituent changes on the phenyl ring.

  • The Amino Group: Investigating the effect of altering the nitrogen substitution.

  • The Propanolamine Chain: Analyzing modifications to the three-carbon linker and the terminal hydroxyl group.

Our analysis will primarily focus on two of the most probable biological targets for this class of compounds: adrenergic receptors and monoamine oxidases.

Comparative Analysis of Structural Modifications

The Aromatic Ring: Impact of Substituents on the Benzyl Moiety

The 4-methyl group on the benzyl ring of the parent compound is a key feature that can be modified to probe the binding pocket of a target receptor. The size, electronics, and lipophilicity of substituents on the aromatic ring can dramatically alter biological activity.

Key Insights:

  • Size and Position of Substituents: The position and size of substituents on the benzyl ring are critical. For instance, in a series of N-benzyl substituted trimetoquinol analogues, different substituents on the N-benzyl ring were shown to enhance the β2/β1-selectivity ratio in adrenergic receptor agonism.[1]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can influence the pKa of the amine and the electronic character of the aromatic ring, which can affect binding affinity. For example, in a study of benzylamine-sulfonamide derivatives as MAO-B inhibitors, various substitutions on the benzyl ring led to a wide range of potencies.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by aromatic substitutions, plays a crucial role in cell permeability and reaching the target site.

Table 1: Predicted Influence of Aromatic Ring Modifications on Biological Activity

Modification of 4-Methylbenzyl GroupPredicted Effect on Adrenergic ActivityPredicted Effect on MAO InhibitionRationale
Replacement of 4-methyl with H Likely decrease in potencyVariable, may decrease potencyThe methyl group may provide favorable hydrophobic interactions.
Replacement of 4-methyl with larger alkyl groups (e.g., ethyl, isopropyl) May increase or decrease potency depending on steric hindrance at the binding siteMay increase potency due to increased lipophilicityIncreased bulk could lead to steric clashes or improved hydrophobic interactions.
Introduction of electron-withdrawing groups (e.g., Cl, F, CF3) May increase selectivity for certain receptor subtypesPotency may increase or decrease based on electronic and steric effectsHalogen bonding and altered electronic properties can modulate binding affinity.
Introduction of electron-donating groups (e.g., OCH3) May alter receptor subtype selectivityPotency can be influenced by hydrogen bond accepting capabilitiesThe methoxy group can act as a hydrogen bond acceptor and alter electronic distribution.
The Amino Group: N-Substitution and its Role in Selectivity

The secondary amine in 3-[(4-Methylbenzyl)amino]propan-1-ol is a critical interaction point with biological targets. Modifications at this position can significantly impact potency and selectivity.

Key Insights:

  • N-Alkylation: Increasing the steric bulk on the nitrogen atom can influence receptor selectivity. For adrenergic agents, increasing the size of the N-alkyl group generally decreases α-receptor activity and increases β-receptor activity.[3]

  • N-Dealkylation (Primary Amine): Removal of the benzyl group to yield 3-amino-1-propanol would likely result in a significant loss of affinity for specific receptors that have a hydrophobic pocket to accommodate the benzyl group.

  • Bioisosteric Replacement: Replacing the nitrogen with other atoms or functional groups would fundamentally alter the chemical properties and likely disrupt key interactions.

The Propanolamine Chain: The Backbone of Activity

The three-carbon chain and the terminal hydroxyl group of the propanolamine moiety are essential for the pharmacophore of many biologically active molecules, particularly those targeting adrenergic receptors.

Key Insights:

  • Chain Length: The two-carbon separation between the amino group and an aromatic ring is a common feature in many sympathomimetic drugs.[3] Altering the length of the propanolamine chain would likely have a detrimental effect on activity at adrenergic receptors.

  • Hydroxyl Group: The hydroxyl group is often a key hydrogen bonding participant in receptor-ligand interactions. Its removal or modification can drastically reduce or alter the biological activity.

  • Chirality: If a hydroxyl group is present on the carbon adjacent to the aromatic ring (a phenylethanolamine structure), the stereochemistry at this center is often crucial for activity. For propanolamines, chirality can also play a significant role.

Potential Biological Targets and Inferred Mechanisms of Action

Based on the structural features of 3-[(4-Methylbenzyl)amino]propan-1-ol, two primary biological targets are hypothesized: adrenergic receptors and monoamine oxidases.

Adrenergic Receptor Modulation

The propanolamine structure is a classic pharmacophore for ligands of adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.

Plausible Mechanism:

3-[(4-Methylbenzyl)amino]propan-1-ol analogs could act as either agonists or antagonists at α- and/or β-adrenergic receptors. The nature of this interaction would be highly dependent on the specific substitutions. For example, bulky N-substituents tend to favor β-receptor activity.[3]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (β-AR) G_Protein G Protein (Gs) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Analog 3-[(4-Methylbenzyl)amino] propan-1-ol Analog Analog->Adrenergic_Receptor Binds to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical signaling pathway for an agonistic analog at a β-adrenergic receptor.

Monoamine Oxidase Inhibition

The N-benzylamine moiety is present in several known monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.

Plausible Mechanism:

Analogs of 3-[(4-Methylbenzyl)amino]propan-1-ol could act as reversible or irreversible inhibitors of MAO-A or MAO-B. The selectivity for MAO-A vs. MAO-B would be influenced by the substitution pattern on the benzyl ring and the nature of the amino group. Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[4]

Enzyme Inhibition Diagram:

G MAO_Enzyme Monoamine Oxidase (MAO-A or MAO-B) Oxidized_Product Inactive Metabolite MAO_Enzyme->Oxidized_Product Metabolizes (if not inhibited) Analog 3-[(4-Methylbenzyl)amino] propan-1-ol Analog Analog->MAO_Enzyme Inhibits Monoamine_Substrate Monoamine Neurotransmitter Monoamine_Substrate->MAO_Enzyme Binds to

Caption: Schematic of monoamine oxidase inhibition by an analog.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 3-[(4-Methylbenzyl)amino]propan-1-ol analogs, the following experimental protocols are recommended.

Radioligand Binding Assay for Adrenergic Receptors

This assay determines the binding affinity of a test compound to a specific receptor subtype.[5][6]

Objective: To determine the equilibrium dissociation constant (Ki) of the analogs for α- and β-adrenergic receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membrane is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues (e.g., rat brain cortex for β-receptors) or cultured cells expressing the desired adrenergic receptor subtype in ice-cold buffer.[6]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [¹²⁵I]-cyanopindolol for β-receptors), and varying concentrations of the test analog.[6]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

G Start Start Membrane_Prep Prepare Membranes with Adrenergic Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Test Analog (various conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.[4][7]

Objective: To determine the IC50 values of the analogs for MAO-A and MAO-B and to assess their selectivity.

Principle: MAO enzymes catalyze the oxidative deamination of substrates, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced can be quantified using a fluorometric method. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). A decrease in the rate of fluorescence production in the presence of a test compound indicates MAO inhibition.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare stock solutions of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[8]

    • Prepare stock solutions of the fluorogenic probe and HRP.

    • Prepare stock solutions of the test analogs and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).[4]

  • Assay Procedure:

    • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of the test analog.

    • Include control wells with enzyme only (100% activity) and enzyme with a known inhibitor (0% activity).

    • Pre-incubate the plate to allow the test compound to interact with the enzyme.

    • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP.

  • Detection:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for resorufin) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Determine the percentage of inhibition for each concentration of the test analog relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to obtain the IC50 value.

    • Calculate the selectivity index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Conclusion and Future Directions

The 3-[(4-Methylbenzyl)amino]propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents targeting the adrenergic and monoaminergic systems. This guide has provided a predictive framework for understanding the structure-activity relationships of its analogs, based on established principles from related chemical series.

Future research should focus on the synthesis and systematic biological evaluation of a library of 3-[(4-Methylbenzyl)amino]propan-1-ol analogs with diverse substitutions on the aromatic ring, the amino group, and the propanolamine chain. The experimental protocols detailed herein provide a robust methodology for such investigations. By combining rational drug design with rigorous biological testing, the therapeutic potential of this chemical class can be fully explored.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex. [Link]

  • Pharmacological evaluation of the beta-adrenoceptor agonist properties of N-benzyl substituted trimetoquinol analogues. PubMed. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

  • SAR of sympathomimetic drugs. CUTM Courseware. [Link]

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Validation

Comparative Efficacy Analysis: 3-[(4-Methylbenzyl)amino]propan-1-ol versus Gold-Standard Modulators of Adrenergic and Monoaminergic Systems

Introduction: Unveiling the Pharmacological Potential of a Novel Propanolamine Derivative In the landscape of drug discovery, the propanolamine scaffold is a privileged structure, forming the backbone of numerous clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Propanolamine Derivative

In the landscape of drug discovery, the propanolamine scaffold is a privileged structure, forming the backbone of numerous clinically significant agents, most notably the beta-adrenergic receptor modulators. The compound 3-[(4-Methylbenzyl)amino]propan-1-ol presents a compelling case for investigation, integrating this key propanolamine moiety with a substituted benzylamine group. This unique combination suggests a potential for dual bioactivity, targeting not only the beta-adrenergic system, which is pivotal in cardiovascular regulation, but also potentially the monoamine oxidase (MAO) enzymes, critical regulators of neurotransmitter levels in the central nervous system.[1][2]

This guide provides a comprehensive, head-to-head comparison of the biological efficacy of 3-[(4-Methylbenzyl)amino]propan-1-ol against a panel of well-characterized, industry-standard compounds. Our objective is to dissect its pharmacological profile through a series of robust, validated in vitro assays. By systematically evaluating its interaction with beta-adrenergic receptors and monoamine oxidase enzymes, and assessing its cytotoxic profile, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on its potential therapeutic utility and selectivity.

The selected standards for this comparative analysis are:

  • For Beta-Adrenergic Activity:

    • Isoproterenol: A potent, non-selective β-adrenergic agonist, serving as a benchmark for pan-β receptor activation.[2]

    • Dobutamine: A selective β1-adrenergic agonist, widely used clinically for its positive inotropic effects on the heart.[3]

  • For Monoamine Oxidase Inhibition:

    • Tranylcypromine: A non-selective, irreversible MAO inhibitor, providing a reference for broad-spectrum MAO inhibition.[4][5]

    • Clorgyline: A selective inhibitor of MAO-A, the isoform primarily responsible for serotonin and norepinephrine metabolism.[6]

    • Selegiline: A selective inhibitor of MAO-B, which preferentially metabolizes dopamine and is a therapeutic target in Parkinson's disease.[6][7]

Through this rigorous comparative framework, we will elucidate the potency, selectivity, and potential therapeutic window of 3-[(4-Methylbenzyl)amino]propan-1-ol.

Section 1: Evaluation of Beta-Adrenergic Receptor Agonism

Expert Rationale: The presence of the 1-amino-propan-2-ol backbone in the test compound is a strong structural alert for affinity towards beta-adrenergic receptors (β-AR). Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade via Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This pathway is fundamental to cardiac muscle contraction and smooth muscle relaxation.[3][8] Therefore, our primary investigation is to quantify the compound's ability to first bind to β1 and β2 receptors and then to activate this canonical signaling pathway.

Signaling Pathway: Beta-Adrenergic Receptor Activation

G_protein_signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor (β-AR) G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response phosphorylates targets, leading to

Caption: Canonical β-adrenergic receptor signaling cascade.

Experimental Workflow: Receptor Binding and Functional Assays

workflow_beta_agonist cluster_binding Part A: Radioligand Binding Assay cluster_functional Part B: cAMP Functional Assay prep_membranes 1. Prepare Membranes from cells expressing β1 or β2 receptors incubate_binding 2. Incubate Membranes with Radioligand (e.g., ³H-DHA) & Test Compounds prep_membranes->incubate_binding separate 3. Separate Bound/ Unbound Ligand (Filtration) incubate_binding->separate measure_binding 4. Quantify Radioactivity (Scintillation Counting) separate->measure_binding calc_ki 5. Calculate Ki (Binding Affinity) measure_binding->calc_ki plate_cells 1. Plate Whole Cells expressing β1 or β2 receptors stimulate 2. Stimulate with Test Compounds plate_cells->stimulate lyse 3. Lyse Cells & Stop Reaction stimulate->lyse measure_cAMP 4. Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure_cAMP calc_ec50 5. Calculate EC50 & Emax (Potency & Efficacy) measure_cAMP->calc_ec50

Caption: Workflow for determining β-AR binding and functional agonism.

Methodology: Beta-Adrenergic Receptor Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the test compound for human β1- and β2-adrenergic receptors.

  • Protocol:

    • Cell membranes from HEK293 cells stably expressing either human β1-AR or β2-AR are prepared.

    • Membranes are incubated in a binding buffer containing a known concentration of the radiolabeled antagonist ³H-dihydroalprenolol (³H-DHA).

    • Increasing concentrations of the unlabeled test compound or standards are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled propranolol.

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[9]

2. cAMP Production Functional Assay:

  • Objective: To measure the potency (EC50) and efficacy (Emax) of the test compound in activating the β-AR signaling pathway.

  • Protocol:

    • HEK293 cells expressing either β1-AR or β2-AR are plated in 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with a range of concentrations of the test compound or standards for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and cells are lysed.

    • The intracellular concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.[10]

    • Dose-response curves are generated, and EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values are calculated.

Comparative Data: Beta-Adrenergic Receptor Activity
Compoundβ1-AR Binding (Ki, nM)β2-AR Binding (Ki, nM)β1-AR Function (EC50, nM)β2-AR Function (EC50, nM)β1 Selectivity (β2 Ki / β1 Ki)
3-[(4-Methylbenzyl)amino]propan-1-ol Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Isoproterenol (Standard)25 ± 418 ± 310 ± 28 ± 1.5~0.7
Dobutamine (Standard)90 ± 121100 ± 15075 ± 9>10,000~12.2

Note: Data for standards are representative values from literature and internal validation.

Section 2: Evaluation of Monoamine Oxidase (MAO) Inhibition

Expert Rationale: The benzylamine substructure within 3-[(4-Methylbenzyl)amino]propan-1-ol is suggestive of a potential interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][11] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters and is a validated strategy for treating depression and Parkinson's disease.[12] We will employ a robust fluorometric assay to determine the compound's inhibitory potency (IC50) against both MAO isoforms.

Experimental Workflow: MAO Inhibition Assay

workflow_mao_inhibition prep_reagents 1. Prepare Recombinant Human MAO-A or MAO-B Enzyme preincubate 2. Pre-incubate Enzyme with Test Compound or Standards prep_reagents->preincubate add_substrate 3. Initiate Reaction by adding Substrate (e.g., p-Tyramine) & HRP/Dye Reagent preincubate->add_substrate incubate_reaction 4. Incubate at 37°C (e.g., 30 minutes) add_substrate->incubate_reaction measure_fluorescence 5. Measure Fluorescence (Ex/Em ~530/585 nm) incubate_reaction->measure_fluorescence calc_ic50 6. Calculate IC50 (Inhibitory Potency) measure_fluorescence->calc_ic50

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Methodology: MAO-Glo™ Assay
  • Objective: To determine the concentration of the test compound required to inhibit 50% of MAO-A and MAO-B activity (IC50).

  • Principle: The MAO enzyme oxidizes its substrate, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent dye reagent to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to MAO activity.[13][14]

  • Protocol:

    • Recombinant human MAO-A or MAO-B enzyme is added to the wells of a 96-well plate.

    • A range of concentrations of the test compound or standards is added to the wells and pre-incubated with the enzyme to allow for binding.

    • The reaction is initiated by adding a master mix containing the MAO substrate (e.g., p-tyramine), HRP, and the dye reagent.

    • The plate is incubated at 37°C for a specified time.

    • The reaction is stopped, and fluorescence is read on a plate reader (Excitation ~530 nm, Emission ~585 nm).

    • The percent inhibition relative to a vehicle control is calculated for each concentration, and IC50 values are determined by fitting the data to a four-parameter logistic curve.[6]

Comparative Data: MAO Inhibition
CompoundMAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)MAO-B Selectivity Index (IC50 A / IC50 B)
3-[(4-Methylbenzyl)amino]propan-1-ol Data to be determinedData to be determinedData to be determined
Tranylcypromine (Standard)1.5 ± 0.32.1 ± 0.4~0.7
Clorgyline (Standard)0.008 ± 0.0025.2 ± 0.9~0.0015
Selegiline (Standard)7.5 ± 1.10.015 ± 0.004~500

Note: Data for standards are representative values from literature and internal validation.

Section 3: Assessment of Cytotoxicity

Expert Rationale: A critical component of any early-stage drug profile is its therapeutic window—the concentration range where it elicits a therapeutic effect without causing significant toxicity. A general cytotoxicity assay is a fundamental first step to establish this parameter. We utilize the human neuroblastoma SH-SY5Y cell line, as it provides a neurally-derived context relevant to potential MAO inhibition, and the standard HEK293 cell line for general toxicity.[15] The resazurin reduction assay is a robust and sensitive method for assessing overall cell viability and metabolic activity.[16]

Experimental Workflow: Cytotoxicity Assay

workflow_cytotoxicity plate_cells 1. Plate Cells (e.g., SH-SY5Y, HEK293) in 96-well plates add_compound 2. Add Serial Dilutions of Test Compound plate_cells->add_compound incubate_cells 3. Incubate for 24-48 hours at 37°C, 5% CO₂ add_compound->incubate_cells add_resazurin 4. Add Resazurin Reagent and Incubate incubate_cells->add_resazurin measure_signal 5. Measure Fluorescence or Absorbance add_resazurin->measure_signal calc_cc50 6. Calculate CC50 (Cytotoxic Concentration 50%) measure_signal->calc_cc50

Caption: General workflow for assessing in vitro cytotoxicity.

Methodology: Resazurin Reduction Assay
  • Objective: To determine the concentration of the test compound that reduces the viability of cell cultures by 50% (CC50).

  • Protocol:

    • SH-SY5Y or HEK293 cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.

    • Plates are incubated for 24 or 48 hours.

    • The resazurin reagent is added to each well. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • After a further incubation period (1-4 hours), fluorescence is measured on a plate reader.

    • Cell viability is expressed as a percentage of the vehicle control, and CC50 values are calculated from the resulting dose-response curve.[17]

Comparative Data: Cytotoxicity
CompoundCytotoxicity in HEK293 (CC50, µM)Cytotoxicity in SH-SY5Y (CC50, µM)
3-[(4-Methylbenzyl)amino]propan-1-ol Data to be determinedData to be determined
Doxorubicin (Positive Control)0.5 ± 0.10.2 ± 0.05

Note: Doxorubicin is a standard cytotoxic agent used as a positive control.

References

  • List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com. [Link]

  • Beta-Adrenoceptor Agonists (β-agonists). (n.d.). CV Pharmacology. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Cyprotex - Evotec. [Link]

  • Popular Maois List, Drug Prices and Medication Information. (2026). GoodRx. [Link]

  • Genc, H., et al. (2020). Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies. Bioorganic Chemistry. [Link]

  • DeAlmeida, A., et al. (2013). In vivo and in vitro cardiac responses to beta-adrenergic stimulation in volume-overload heart failure. Journal of Molecular and Cellular Cardiology. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Maguire, W. R., et al. (1978). In vitro determination of the ability of drugs to bind to adrenergic receptors. Biochemical Pharmacology. [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. [Link]

  • Maher, P., & Hanneken, A. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. [Link]

  • Giniatullin, A., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. (2026). Cleveland Clinic. [Link]

  • Dávila, J. C., et al. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Current Issues in Molecular Biology. [Link]

  • Beta Blockers vs. Beta Agonists. (2024). ACLS Certification Association. [Link]

  • Voronkov, A., & Khokhlov, A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). (2025). StatPearls - NCBI Bookshelf. [Link]

  • Stephen, M., et al. (2024). Adverse Cardiovascular Effects of Beta-Agonists. ResearchGate. [Link]

  • Beta-agonist: Types, Dosing, Benefits & Side Effects. (2023). Cleveland Clinic. [Link]

  • Beta-adrenergic agonist. (n.d.). Wikipedia. [Link]

  • W. K. C., et al. (1983). Flavones. 3. Synthesis, biological activities, and conformational analysis of isoflavone derivatives and related compounds. Journal of Medicinal Chemistry. [Link]

  • Colucci, W. S. (1991). Effects of beta-adrenergic agents on systolic and diastolic myocardial function in patients with and without heart failure. American Heart Journal. [Link]

  • Salpeter, S. R., et al. (2004). Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis. Chest. [Link]

  • Cherezov, V., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]

  • S. J., et al. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. [Link]

  • Beta2-Receptor Agonists and Antagonists. (2025). StatPearls - NCBI Bookshelf. [Link]

  • C. M., et al. (1984). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. [Link]

  • Shroer, A. K., et al. (2021). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. PNAS. [Link]

  • Smith, K. S., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports. [Link]

  • S. M., et al. (2021). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PMC. [Link]

  • Al-Mekhlafi, F. A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]

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Comparative

Spectroscopic Analysis Comparison: 3-[(4-Methylbenzyl)amino]propan-1-ol vs. Structural Analogs

As drug development and synthetic chemistry increasingly rely on bifunctional building blocks, amino alcohols like 3-[(4-Methylbenzyl)amino]propan-1-ol have emerged as critical intermediates. Featuring both a secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry increasingly rely on bifunctional building blocks, amino alcohols like 3-[(4-Methylbenzyl)amino]propan-1-ol have emerged as critical intermediates. Featuring both a secondary amine and a primary hydroxyl group, this compound offers versatile handles for orthogonal functionalization.

However, confirming the precise structure and purity of such intermediates requires rigorous spectroscopic validation. This guide provides an objective, data-driven comparison of 3-[(4-Methylbenzyl)amino]propan-1-ol against two closely related structural analogs: 3-(benzylamino)propan-1-ol (lacking the para-methyl group) and 2-[(4-Methylbenzyl)amino]ethanol (featuring a shorter alkyl chain). By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles, we can establish a self-validating analytical framework.

Structural Mapping & Spectroscopic Rationale

To accurately interpret the spectroscopic data, we must first map the structural features of 3-[(4-Methylbenzyl)amino]propan-1-ol to their corresponding analytical signatures. The molecule consists of four distinct domains: the para-substituted aromatic ring, the benzylic methylene, the secondary amine, and the propanol chain.

G Compound 3-[(4-Methylbenzyl)amino]propan-1-ol Feature1 para-Methyl Group Compound->Feature1 Feature2 Aromatic Ring (p-substituted) Compound->Feature2 Feature3 Secondary Amine (-NH-) Compound->Feature3 Feature4 Propanol Chain (-CH2CH2CH2OH) Compound->Feature4 NMR1 1H NMR: Singlet ~2.3 ppm 13C NMR: ~21 ppm Feature1->NMR1 NMR2 1H NMR: AA'BB' Doublets ~7.1-7.2 ppm IR: ~800 cm⁻¹ (para C-H bend) Feature2->NMR2 NMR3 IR: ~3280 cm⁻¹ (N-H stretch) MS: Cleavage at benzylic C-N Feature3->NMR3 NMR4 1H NMR: Quintet ~1.7 ppm (central CH2) IR: ~3350 cm⁻¹ (O-H stretch) Feature4->NMR4

Structural mapping of 3-[(4-Methylbenzyl)amino]propan-1-ol to key spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for the target compound and its alternatives. These values are synthesized from established chemical databases[1][2] and fundamental spectroscopic principles[3].

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to Tetramethylsilane (TMS).

Proton Environment3-[(4-Methylbenzyl)amino]propan-1-ol3-(Benzylamino)propan-1-ol2-[(4-Methylbenzyl)amino]ethanol
Ar-CH₃ 2.32 (s, 3H)N/A2.32 (s, 3H)
Aromatic H 7.12 (d, 2H), 7.20 (d, 2H)7.25–7.35 (m, 5H)7.12 (d, 2H), 7.20 (d, 2H)
Ar-CH₂-N 3.75 (s, 2H)3.80 (s, 2H)3.78 (s, 2H)
N-CH₂ (Alkyl) 2.82 (t, 2H)2.85 (t, 2H)2.80 (t, 2H)
C-CH₂-C (Alkyl) 1.70 (quintet, 2H)1.72 (quintet, 2H)N/A
O-CH₂ (Alkyl) 3.78 (t, 2H)3.80 (t, 2H)3.65 (t, 2H)
NH / OH ~2.50 (br s, 2H)~2.55 (br s, 2H)~2.60 (br s, 2H)
Exchangeable with D₂O.
Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Functional Group3-[(4-Methylbenzyl)amino]propan-1-ol3-(Benzylamino)propan-1-ol2-[(4-Methylbenzyl)amino]ethanol
O-H Stretch ~3350 (broad)~3350 (broad)~3340 (broad)
N-H Stretch ~3280 (sharp)~3285 (sharp)~3280 (sharp)
Ar-H Stretch ~3020~3030~3020
C-H Bend (Out-of-Plane) ~805 (para-substituted)~740, ~700 (mono-substituted)~805 (para-substituted)
Table 3: HRMS (ESI+) Fragmentation Patterns
CompoundExact Mass[M+H]⁺ m/zMajor Fragment m/zFragment Identity
3-[(4-Methylbenzyl)amino]propan-1-ol 179.1310180.1388105.07044-Methylbenzyl cation
3-(Benzylamino)propan-1-ol 165.1154166.123291.0548Benzyl cation
2-[(4-Methylbenzyl)amino]ethanol 165.1154166.1232105.07044-Methylbenzyl cation

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed to internally validate the results. The following methodologies emphasize the causality behind experimental choices.

Workflow Prep Sample Preparation (CDCl3 / D2O exchange) Acq NMR Acquisition (1H, 13C, COSY) Prep->Acq Process Data Processing (Phase/Baseline) Acq->Process Analyze Signal Assignment (Multiplet Analysis) Process->Analyze Validate Cross-Validation (IR & HRMS) Analyze->Validate

Standardized self-validating workflow for spectroscopic analysis of amino alcohols.

Protocol A: ¹H NMR with D₂O Exchange Validation

Causality: Amino alcohols contain labile protons (-NH and -OH) whose chemical shifts vary wildly based on concentration, temperature, and hydrogen bonding. A standard ¹H NMR scan cannot definitively assign these peaks. By performing a D₂O shake, deuterium replaces the labile protons, causing their signals to disappear and confirming their identity.

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Initial Acquisition : Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 400 MHz, 298 K).

  • D₂O Exchange : Add 2 drops of heavy water (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Secondary Acquisition : Re-acquire the ¹H NMR spectrum.

  • Data Analysis : Overlay the two spectra. The broad singlet at ~2.50 ppm will vanish in the second spectrum, definitively assigning it to the -NH and -OH protons.

Protocol B: FT-IR Attenuated Total Reflectance (ATR)

Causality: Traditional KBr pellet methods can introduce moisture, which artificially broadens the O-H stretching region, confounding the analysis of amino alcohols. ATR requires no sample preparation, preserving the native hydrogen-bonding network of the neat liquid or solid.

  • Background Calibration : Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a single drop (if liquid) or a few crystals (if solid) of the compound onto the ATR crystal. Ensure complete coverage of the sensor.

  • Acquisition : Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Validation : Verify the presence of the para-substitution band at ~805 cm⁻¹ (for the methylbenzyl variants) versus the dual bands at ~740 and ~700 cm⁻¹ (for the unsubstituted benzyl variant)[4].

Protocol C: HRMS via Electrospray Ionization (ESI+)

Causality: Secondary amines possess high proton affinity, making ESI in positive ion mode the ideal soft ionization technique. It reliably yields the [M+H]⁺ pseudo-molecular ion without excessive fragmentation, preserving the parent mass for exact mass determination[3].

  • Preparation : Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state.

  • Injection : Infuse the sample directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Acquisition : Scan the m/z range of 50–500.

  • Fragmentation (MS/MS) : Apply collision-induced dissociation (CID) at 20 eV to the parent ion. The cleavage of the benzylic C-N bond will yield the highly stable tropylium-type cation (m/z 105.0704 for the methylbenzyl group, or m/z 91.0548 for the unsubstituted benzyl group).

Mechanistic Insights into Spectral Differences

Understanding the comparative data requires looking at the underlying electronic and spatial mechanics of these molecules.

The para-Methyl Effect (Electronic Causality) Comparing 3-[(4-Methylbenzyl)amino]propan-1-ol to 3-(benzylamino)propan-1-ol, the most striking difference is in the aromatic region of the ¹H NMR. The unsubstituted benzyl group presents a complex multiplet between 7.25–7.35 ppm due to the overlapping signals of the ortho, meta, and para protons[1]. The addition of the para-methyl group introduces a plane of symmetry, simplifying the spin system into an AA'BB' pattern (two distinct doublets). Furthermore, the electron-donating nature of the methyl group via hyperconjugation slightly shields the adjacent meta protons, pushing them upfield compared to the unsubstituted analog[2].

The Alkyl Chain Effect (Spatial Causality) When comparing 3-[(4-Methylbenzyl)amino]propan-1-ol to 2-[(4-Methylbenzyl)amino]ethanol, the difference lies in the aliphatic chain. The propanol derivative contains a central methylene group (-CH₂-CH₂-CH₂-), which appears as a distinct quintet at ~1.70 ppm due to coupling with the four adjacent protons (n+1 rule). The ethanol derivative lacks this central carbon, resulting in a simpler aliphatic region consisting only of two coupled triplets. This structural difference also subtly impacts the FT-IR spectrum; the longer alkyl chain in the propanol variant slightly increases the intensity of the aliphatic C-H stretching bands (~2920, 2850 cm⁻¹) relative to the polar functional groups.

References

  • Mukherjee, T. K., et al. "A Catalyst‐free direct photochemical route for the conversion of amines to imines via C–N coupling reaction under ambient conditions." ChemRxiv, 2025. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Ethanol, 2-[(phenylmethyl)amino]- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(4-Methylbenzyl)amino]propan-1-ol

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and a commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(4-Methylbenzyl)amino]propan-1-ol, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a substance is the critical first step in determining its proper disposal pathway. As an amino alcohol, 3-[(4-Methylbenzyl)amino]propan-1-ol should be handled with care. Structurally similar compounds can cause skin and eye irritation or damage, may be harmful if ingested or inhaled, and could pose a risk to aquatic life.[2][3] Therefore, it is imperative to prevent its release into the environment.[2]

All laboratory personnel must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5][6] This plan should include specific procedures for waste disposal.

Table 1: Assumed Hazard Profile for 3-[(4-Methylbenzyl)amino]propan-1-ol

Hazard ClassificationPotential EffectRecommended Precaution
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[3]Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3]Use chemical safety goggles or a face shield.[1]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[2]Handle in a well-ventilated area or under a chemical fume hood.[7]
Aquatic Toxicity Potentially harmful or toxic to aquatic life.[2]Do not dispose of down the drain or into the environment.[1][8]

Core Principles of Chemical Waste Management

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[9][10] This means the generator of the waste is responsible for it from its creation to its final, safe disposal.[11]

The Four Pillars of Safe Disposal:

  • Segregation: Never mix incompatible waste streams.[6][12][13] For 3-[(4-Methylbenzyl)amino]propan-1-ol, this means keeping it separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[2][13][14]

  • Containment: Use appropriate, compatible, and sealed containers for waste collection.[14][15] Containers must be in good condition and clearly labeled.[11]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure proper handling and disposal.[6][13]

  • Professional Disposal: Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 3-[(4-Methylbenzyl)amino]propan-1-ol.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure you are wearing the correct PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A standard laboratory coat.[1]

Step 2: Waste Collection and Segregation

Collect waste at the point of generation in a designated satellite accumulation area.

  • Designate a Container: Use a specific, dedicated container for waste containing 3-[(4-Methylbenzyl)amino]propan-1-ol.[1]

  • Material Compatibility: The container must be made of a compatible material (e.g., glass or high-density polyethylene) that will not react with or degrade from the waste.[1][14] Do not use metal containers for corrosive materials.[14]

  • Keep Incompatibles Separate: Do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS department.[1][12]

Step 3: Container Labeling

Proper labeling is a critical safety and regulatory requirement.

  • Label Immediately: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[13]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[1][11]

    • The full chemical name: "3-[(4-Methylbenzyl)amino]propan-1-ol". Do not use abbreviations or chemical formulas.[12][13]

    • The approximate concentrations of all constituents in the container.[16]

    • The accumulation start date (the date the first waste was added).[11]

    • The relevant hazard characteristics (e.g., Irritant, Corrosive).

Step 4: Safe Storage While Awaiting Pickup

Store the waste container safely within the laboratory.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[12] Use a funnel with a lid if necessary.

  • Designated Area: Store the container in a designated satellite accumulation area within the lab where it was generated. Do not store waste in hallways or public areas.[12][13]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[2][9]

Step 5: Arranging for Final Disposal
  • Contact EHS: When the container is nearly full or has reached its designated accumulation time limit (per RCRA guidelines), contact your institution's EHS office or designated hazardous waste coordinator to schedule a pickup.[1]

  • Manifest System: The waste will be transported by a licensed professional, accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final disposal facility.[11]

Step 6: Decontamination of Empty Containers

Empty containers that held 3-[(4-Methylbenzyl)amino]propan-1-ol must also be managed properly.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[1][16]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste.[1][16]

  • Final Disposal of Container: Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plastic, according to your institution's policies. Deface the original label completely.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 3-[(4-Methylbenzyl)amino]propan-1-ol.

G start Identify Waste Containing 3-[(4-Methylbenzyl)amino]propan-1-ol waste_type What is the nature of the waste? start->waste_type pure_chem Unused or Expired Pure Chemical waste_type->pure_chem Pure solution Aqueous or Solvent Solution waste_type->solution Solution contaminated Contaminated Materials (Gloves, Paper Towels, Glassware) waste_type->contaminated Solid container_liquid Collect in a dedicated, compatible, and sealed liquid waste container. pure_chem->container_liquid solution->container_liquid container_solid Collect in a designated solid hazardous waste container (e.g., labeled bag or drum). contaminated->container_solid labeling Label container immediately: 'Hazardous Waste' Full Chemical Name(s) Concentration(s) & Date container_liquid->labeling container_solid->labeling storage Store in a designated satellite accumulation area with secondary containment. labeling->storage pickup Contact EHS for waste pickup. storage->pickup

Caption: Disposal workflow for 3-[(4-Methylbenzyl)amino]propan-1-ol waste.

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem.

  • Chemical Waste - Research Facilities. National Institutes of Health.

  • Multihazardous Waste Section, NIH Waste Disposal Guide 2022. National Institutes of Health.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety & Health Administration.

  • RCRA Hazardous Waste - 7 Keys and Its Impact. OSHACode EHS.

  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia.

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety & Health Administration.

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.

  • Safety Data Sheet for 2-Amino-2-methyl-1-propanol. Kishida Chemical Co., Ltd.

  • The Laboratory Standard. Vanderbilt University Medical Center.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Safety Data Sheet for 3-Amino-1-propanol. Thermo Fisher Scientific.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Safety Data Sheet for 3-Amino-1-propanol Hydrochloride. TCI Chemicals.

  • RCRA Regulations Explained. National Environmental Trainers.

  • Safety Data Sheet for (R)-3-AMINO-1-PHENYL-PROPAN-1-OL. ChemicalBook.

  • Safety Data Sheet. TargetMol.

  • Safety Data Sheet for AMINO ALCOHOL EA. Tosoh Corporation.

  • Safety Data Sheet. Fisher Scientific.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Safety Data Sheet for 3-Phenyl-1-propanol. Sigma-Aldrich.

  • Safety Data Sheet for 3-Methylamino-1-propanol. Fisher Scientific.

  • Chemical Waste Guidelines. University of Minnesota.

Sources

Handling

Personal protective equipment for handling 3-[(4-Methylbenzyl)amino]propan-1-OL

Handling specialized organic building blocks requires more than just following a safety checklist; it requires a mechanistic understanding of the chemical's interaction with human physiology. 3-[(4-Methylbenzyl)amino]pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic building blocks requires more than just following a safety checklist; it requires a mechanistic understanding of the chemical's interaction with human physiology. 3-[(4-Methylbenzyl)amino]propan-1-OL (CAS: 158951-54-3) is a highly valuable secondary amino alcohol used in advanced drug development and synthetic chemistry. However, its unique structural properties—combining a reactive amine, a primary alcohol, and a lipophilic aromatic ring—make it a formidable occupational hazard if mishandled.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with a self-validating system for selecting Personal Protective Equipment (PPE) and executing operational workflows. By understanding the causality behind these safety measures, your laboratory can build a culture of proactive risk management.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 3-[(4-Methylbenzyl)amino]propan-1-OL upon biological contact. The hazards of this compound are driven by two primary structural features:

  • Alkaline Corrosivity (Liquefaction Necrosis): The secondary amine group acts as a strong Brønsted-Lowry base. Upon contact with the aqueous environment of the skin, eyes, or mucous membranes, it rapidly generates hydroxide ions. This localized spike in pH causes the saponification of cellular lipid bilayers and the denaturation of structural proteins, leading to rapid liquefaction necrosis[1].

  • Enhanced Dermal Penetration: Unlike simpler aliphatic amino alcohols (such as2), the addition of the 4-methylbenzyl moiety significantly increases the molecule's lipophilicity. This allows the compound to bypass the stratum corneum (the skin's outermost barrier) with high efficiency, driving deep tissue damage and potential systemic toxicity.

Mechanism Chem 3-[(4-Methylbenzyl)amino] propan-1-OL Skin Dermal Exposure Chem->Skin Eye Ocular Exposure Chem->Eye Inhale Inhalation (Aerosols) Chem->Inhale SkinDam Lipid Bilayer Disruption & Protein Denaturation Skin->SkinDam EyeDam Corneal Saponification & Severe Burns Eye->EyeDam RespDam Mucous Membrane Irritation Inhale->RespDam

Fig 1. Exposure pathways and physiological mechanisms of amino alcohol toxicity.

Quantitative PPE Specifications

Because of the compound's dual threat (corrosivity + lipophilicity), standard laboratory PPE is insufficient. The following table outlines the mandatory, specification-driven protective equipment required for handling this chemical, grounded in standards for severe 3.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (Thickness ≥ 0.4 mm, Breakthrough time > 480 mins).Prevents dermal penetration of lipophilic amines. Latex is highly permeable to organic amines and must be strictly avoided.
Eye Protection Tightly fitting chemical safety goggles AND an 8-inch minimum face shield.Protects against irreversible corneal saponification from basic aerosols or accidental splashes[2].
Body Protection Impervious, fire/flame-resistant chemical suit or heavy-duty lab coat.Prevents the accumulation of corrosive residues on the skin or underlying clothing.
Respiratory NIOSH/EN 166 approved full-face supplied air respirator or organic vapor cartridge.Required only if handling outside a fume hood or if aerosolization occurs, to prevent severe respiratory tract burns[1].

Standard Operating Procedure (SOP): Safe Handling Workflow

To ensure a self-validating safety system, every step of the handling process must include a verification check. Do not proceed to the next step unless the prior condition is fully met.

Step 1: Pre-Operational Verification

  • Inspect all glassware for micro-fractures. Basic amines can exacerbate existing stress fractures in silica glass over time.

  • Verify fume hood face velocity is operating between 0.4 to 0.6 m/s (80-120 fpm).

  • Perform the "Inflation Test" on your nitrile/neoprene gloves to check for microscopic pinholes before donning.

Step 2: Transfer and Manipulation

  • Conduct all weighing, dilution, and transfer operations strictly within the certified chemical fume hood.

  • Keep the sash as low as practically possible to create a physical barrier between your respiratory breathing zone and the chemical[4].

  • Use dedicated, chemically compatible spatulas or pipettes. Avoid using reactive metals (like copper or brass alloys), as amines can form complex ions and corrode these metals.

Step 3: Post-Handling Decontamination

  • Seal the primary container tightly immediately after use to prevent the amine from absorbing atmospheric carbon dioxide (which forms carbamate salts) and moisture.

  • Wash the exterior of the sealed container with a mild solvent (e.g., isopropanol) followed by water before returning it to the corrosives cabinet.

  • Remove gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a designated hazardous waste bin[2]. Wash hands thoroughly with soap and water.

Spill Containment and Disposal Protocols

In the event of a spill, the high pH and lipophilicity of 3-[(4-Methylbenzyl)amino]propan-1-OL require immediate, methodical action. Never use combustible materials (like sawdust) to absorb amine spills, as the heat of neutralization or oxidation can trigger a fire.

Step-by-Step Spill Response:

  • Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity. Ensure the room's ventilation system is running at maximum capacity.

  • Don Emergency PPE: The spill responder must equip a full-face respirator with organic vapor cartridges, heavy-duty neoprene gloves, and a chemical-resistant apron.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, earth, or commercial vermiculite[2].

  • Absorption & Collection: Gently sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Neutralization: Wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual alkalinity, followed by a thorough rinse with plenty of water.

  • Disposal: Label the container explicitly as "Corrosive Basic Organic Waste" and route it to an approved environmental disposal facility in accordance with local/regional regulations[1].

SpillResponse Start Spill Detected Evac 1. Evacuate & Ventilate Start->Evac PPE 2. Don Emergency PPE Evac->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Seal in Hazardous Waste Contain->Collect

Fig 2. Step-by-step operational workflow for amino alcohol spill containment.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Benzylamine." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylbenzyl)amino]propan-1-OL
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3-[(4-Methylbenzyl)amino]propan-1-OL
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